molecular formula C9H9Br2N B12975842 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12975842
M. Wt: 290.98 g/mol
InChI Key: LZFRPLUFUJMXQV-UHFFFAOYSA-N
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Description

4,7-Dibromo-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H9Br2N and its molecular weight is 290.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Br2N

Molecular Weight

290.98 g/mol

IUPAC Name

4,7-dibromo-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9Br2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2

InChI Key

LZFRPLUFUJMXQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)Br)Br

Origin of Product

United States

Foundational & Exploratory

Structural Analysis and Synthetic Methodologies of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine: A Bifunctional Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indanamine (2,3-dihydro-1H-inden-1-amine) pharmacophore is a privileged, conformationally restricted scaffold frequently utilized in central nervous system (CNS) therapeutics, such as the MAO-B inhibitor rasagiline[1]. However, the demand for highly functionalized, sterically demanding derivatives has led to the development of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine (commonly referred to as 4,7-dibromoindan-1-amine).

By installing bromine atoms at the 4- and 7-positions, researchers gain access to a bifunctional building block. These halogenated sites serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex tricyclic systems or the precise vectorization of bulky pharmacophores into deep receptor binding pockets. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and analytical characterization of this critical intermediate.

Physicochemical Profiling & Stereochemistry

The 1-position of the indane ring constitutes a chiral center, meaning the compound exists as a racemate and two distinct enantiomers. The stereochemical orientation of the amine is often the primary determinant of target receptor affinity[2].

PropertyValue
Molecular Formula C₉H₉Br₂N
Molecular Weight 290.98 g/mol [3]
Boiling Point (Predicted) 307.5 ± 42.0 °C[3]
Density (Predicted) 1.836 ± 0.06 g/cm³[3]
CAS Registry Number (Racemate) 1391102-50-3[3]
CAS Registry Number (R-Isomer) 1388078-72-5[4]
CAS Registry Number (S-Isomer) 1389840-68-9

Table 1: Quantitative physicochemical properties and registry data for 4,7-dibromoindan-1-amine.

Synthetic Methodologies: A Self-Validating Protocol

The most robust method for synthesizing 4,7-dibromoindan-1-amine is via the reductive amination of its corresponding ketone precursor, 4,7-dibromo-1-indanone (CAS: 103515-98-6)[5]. As a Senior Application Scientist, I mandate protocols that are not merely procedural, but mechanistic and self-validating.

Step-by-Step Reductive Amination Workflow

Step 1: Lewis Acid-Mediated Imine Condensation

  • Procedure: Dissolve 1.0 equivalent of 4,7-dibromo-1-indanone in absolute ethanol. Add 10.0 equivalents of ammonium acetate (NH₄OAc) and 2.0 equivalents of titanium(IV) isopropoxide (Ti(O-iPr)₄). Stir at room temperature for 12 hours under an inert argon atmosphere.

  • Causality: The ketone carbonyl is relatively hindered by the adjacent 7-bromo substituent. Ti(O-iPr)₄ acts as a mild Lewis acid to coordinate the carbonyl oxygen, increasing its electrophilicity. Furthermore, it acts as an irreversible water scavenger, driving the thermodynamic equilibrium entirely toward the imine (Schiff base) intermediate.

Step 2: Chemoselective Reduction

  • Procedure: Cool the reaction mixture to 0 °C. Slowly add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN). Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Causality: NaBH₃CN is explicitly chosen over sodium borohydride (NaBH₄). NaBH₃CN remains stable at the slightly acidic pH (~6.0) generated by the NH₄OAc buffer and selectively reduces the highly electrophilic protonated iminium ion without reducing any unreacted starting ketone.

Step 3: Self-Validating Acid-Base Extraction

  • Procedure:

    • Quench the reaction with 2M aqueous NaOH to precipitate titanium salts as insoluble TiO₂. Filter through a Celite pad.

    • Extract the filtrate with ethyl acetate (EtOAc).

    • Critical Step: Extract the combined EtOAc layers with 1M HCl. Discard the organic layer.

    • Basify the aqueous layer to pH > 10 using 6M NaOH.

    • Extract the aqueous layer with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the pure amine.

  • Validation: This extraction sequence is a self-validating system. The desired amine is the only species capable of transitioning from an organic-soluble free base, to a water-soluble hydrochloride salt, and back to an organic-soluble free base. If mass is recovered in the final DCM evaporation, it definitively validates the successful formation of the amine, as unreacted ketone and neutral byproducts are structurally incapable of surviving the acidic aqueous partition.

Analytical Characterization (NMR & MS)

To verify the structural integrity of the synthesized 4,7-dibromoindan-1-amine, specific spectroscopic signatures must be confirmed[1][2].

  • Mass Spectrometry (ESI+): The presence of two bromine atoms dictates a highly characteristic 1:2:1 isotopic fragmentation pattern. The mass spectrum will display three distinct [M+H]⁺ peaks at m/z 289.9 (⁷⁹Br, ⁷⁹Br), 291.9 (⁷⁹Br, ⁸¹Br), and 293.9 (⁸¹Br, ⁸¹Br).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.35 (d, J = 8.2 Hz, 1H) & 7.25 (d, J = 8.2 Hz, 1H):  The aromatic region simplifies to two mutually coupled doublets, confirming the ortho-relationship of the protons at C5 and C6 between the two bromine atoms.
      
    • 
       4.45 (t, J = 7.5 Hz, 1H):  The methine proton at the C1 chiral center, split by the adjacent C2 methylene protons[2].
      
    • 
       3.05 - 2.85 (m, 2H):  The benzylic methylene protons at C3[2].
      
    • 
       2.55 - 2.40 (m, 1H) & 1.80 - 1.65 (m, 1H):  The diastereotopic methylene protons at C2[2].
      

Downstream Applications & Workflow

The strategic placement of the halogens allows for iterative, site-selective cross-coupling. The less sterically hindered 5- and 6-positions are blocked, forcing reactions to occur at the 4- and 7-vectors. This is highly advantageous for synthesizing conformationally locked tricyclic APIs or generating vast combinatorial libraries via Suzuki-Miyaura or Buchwald-Hartwig aminations.

SynthesisPathway A 4,7-Dibromo-1-indanone (CAS: 103515-98-6) B Imine Intermediate (Schiff Base) A->B NH4OAc, Ti(OiPr)4 pH ~6.0 C 4,7-Dibromoindan-1-amine (CAS: 1391102-50-3) B->C NaBH3CN or Transaminase D Suzuki Coupling (C-C Bond Formation) C->D Pd Catalyst, Boronic Acids E Buchwald-Hartwig (C-N Bond Formation) C->E Pd Catalyst, Amines

Fig 1: Synthetic pathway and downstream functionalization of 4,7-dibromoindan-1-amine.

References

  • Title: Accela ChemBio Inc. Product Catalog (Page 9) Source: ChemBuyersGuide URL:[Link]

  • Title: (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod Source: Google Patents URL
  • Title: 4,7-Dibromo-2,3-dihydro-1H-inden-1-one | C9H6Br2O | CID 13484644 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

The Emergent Role of Dibromo Aminoindanes in Central Nervous System (CNS) Drug Discovery: From Monoamine Modulation to Neuroprotection

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminoindane scaffold represents a privileged structure in central nervous system (CNS) drug discovery, historically explored for its potent modulation of monoamine neurotransmitter systems. As a rigid analog of phenethylamines, it has provided a robust framework for developing agents targeting conditions from Parkinson's disease to depression.[1][2][3] However, the quest for improved therapeutic profiles—enhanced selectivity, reduced off-target effects, and novel mechanisms of action—necessitates continued chemical innovation. This guide explores the strategic incorporation of dibromo substituents onto the aminoindane core. By examining the established principles of halogenation in medicinal chemistry and drawing insights from functionally related dibrominated neuroactive compounds, we will delineate a compelling, forward-looking rationale for the investigation of dibromo aminoindanes. This paper will cover their prospective synthesis, hypothesized pharmacological profiles, and potential expansion from traditional monoaminergic roles into the critical area of neuroprotection, offering a new frontier for CNS therapeutic development.

Introduction: The Aminoindane Scaffold as a Cornerstone of CNS Research

The 2-aminoindane structure can be conceptualized as a conformationally restricted analog of amphetamine, where a bridge between the alpha-carbon and the aromatic ring locks the side chain.[1] This structural constraint has profound pharmacological implications, offering a predictable orientation for interacting with target proteins and often leading to distinct receptor and transporter interaction profiles compared to more flexible phenethylamines.

Initial research into aminoindanes focused on their potential as anti-Parkinsonian agents, leveraging their ability to inhibit monoamine oxidase (MAO), particularly the MAO-B isoform, which is implicated in dopamine degradation.[1] Subsequent investigations, notably by Nichols et al., explored their psychoactive properties, leading to the development of "entactogens" like 5,6-methylenedioxy-2-aminoindane (MDAI).[1][2] These molecules were designed to facilitate introspection and emotional connection with potentially lower neurotoxicity than related amphetamines.[2]

The primary mechanism of action for most studied aminoindanes involves interaction with the plasma membrane monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[4][5] Depending on their substitution pattern, they can act as potent inhibitors of neurotransmitter reuptake or as releasing agents, profoundly influencing synaptic concentrations of serotonin, dopamine, and norepinephrine.[2][6] This versatility has made them attractive candidates for treating a spectrum of CNS disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).[7][8]

The Strategic Rationale for Dibromination in CNS Drug Design

Halogenation is a time-honored strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. Bromine, in particular, offers several advantages:

  • Modulation of Lipophilicity: The addition of two bromine atoms significantly increases a molecule's lipophilicity. This can enhance its ability to cross the blood-brain barrier (BBB), a critical hurdle for any CNS-active drug, but must be carefully balanced to avoid poor aqueous solubility and non-specific binding.[9][10]

  • Metabolic Stability: Halogen substitution can block sites of oxidative metabolism, potentially increasing the drug's half-life and bioavailability.

  • Enhanced Binding Affinity: Bromine can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket. This can provide an additional anchor point, increasing binding affinity and selectivity.[11]

The utility of this approach is evident in the aminoindane class itself. For example, 5-iodo-2-aminoindane (5-IAI) displays a distinct pharmacological profile, acting as a potent releaser of serotonin and dopamine.[2][6] This demonstrates that a single halogen atom can significantly alter the scaffold's interaction with monoamine transporters. The logical extension is to investigate whether the introduction of two bromine atoms could further refine these properties or unlock entirely new ones.

Dibromo Aminoindanes: A Hypothetical Framework for a New Chemical Class

While the published literature on dibromo-substituted aminoindanes for CNS applications is sparse, we can construct a robust scientific framework for their development based on established chemical and pharmacological principles.

Proposed Synthesis and Chemical Characterization

A plausible and efficient synthesis of a dibromo-2-aminoindane derivative can be envisioned starting from a commercially available dibromoindanone or by direct bromination of an appropriate indane precursor. The subsequent conversion to the 2-amino derivative can be achieved via reductive amination.

G cluster_0 Synthetic Pathway for Dibromo-2-Aminoindane A Dibromo-1-indanone (Starting Material) B Dibromo-1-indanone Oxime A->B Hydroxylamine (Oxime Formation) C Dibromo-2-aminoindane (Final Product) B->C Reduction (e.g., H₂, Pd/C or LiAlH₄) G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal vesicle Vesicles (5-HT) transporter SERT Extracellular Intracellular vesicle->transporter:f1 Release serotonin 5-HT drug Dibromo Aminoindane drug->transporter:f0 Blocks Reuptake receptor Postsynaptic Receptor serotonin->receptor Binding & Signal insult Neurotoxic Insult (e.g., MPTP, Oxidative Stress) mito Mitochondrion insult->mito depolarization Membrane Depolarization mito->depolarization cyto_c Cytochrome c Release depolarization->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Neuronal Apoptosis (Cell Death) caspase->apoptosis drug Dibromo Aminoindane (Hypothesized) drug->depolarization Stabilizes Membrane (Inhibits) cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase A Library Synthesis (Dibromo-AI Analogs) B In Vitro Screening (Binding, Uptake, Toxicity) A->B D Lead Optimization B->D C In Vivo PK/PD (BBB Penetration, Efficacy) C->D E Phase I (Safety) D->E F Phase II (Proof of Concept) E->F G Phase III (Pivotal Trials) F->G

Sources

history and development of halogenated indane-1-amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Development of Halogenated Indane-1-amines

Abstract

The indane scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse range of pharmacologically active molecules. The introduction of a primary amine at the 1-position, combined with halogenation on the aromatic ring, creates a class of compounds known as halogenated indane-1-amines. These molecules have garnered significant interest for their potent and often selective interactions with key neurological targets, particularly monoamine transporters and serotonin receptors. This technical guide provides a comprehensive overview of the history, synthetic evolution, pharmacological properties, and structure-activity relationships (SAR) of this important chemical class. Aimed at researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with modern insights, offering a detailed look into the experimental choices and theoretical underpinnings that have driven the development of these compounds from early concepts to sophisticated neurological probes.

A Historical Perspective: From Structural Analogs to Neurological Tools

The development of aminoindanes is rooted in the exploration of conformationally restricted analogs of phenethylamines. The indane scaffold essentially "locks" the side chain of a phenethylamine, providing a rigid framework that was hypothesized to offer enhanced selectivity for biological targets.

Initially, non-halogenated aminoindanes were investigated for their potential as bronchodilators and vasoactive agents, drawing parallels to the effects of ephedrine and amphetamine.[1] Early research also explored their utility as anti-Parkinsonian drugs. However, the most significant developments arose from their structural similarity to psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA) and MDMA. In the 1990s, pioneering work by researchers such as David E. Nichols involved the synthesis of cyclic analogs of amphetamines, including various aminoindanes, to probe the structural requirements for interaction with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters.[2]

The introduction of halogens onto the aminoindane scaffold marked a critical evolution. Halogenation is a well-established strategy in medicinal chemistry used to modulate a compound's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[3][4] The development of halogenated derivatives, such as 5-iodo-2-aminoindane (5-IAI), which later emerged as a novel psychoactive substance, demonstrated that specific halogen substitutions could profoundly influence potency and selectivity, particularly enhancing interaction with the serotonin transporter (SERT).[1][5] This opened the door for the development of these compounds as selective serotonin reuptake inhibitors (SSRIs) and valuable research tools for studying the central nervous system.[1]

More recently, research has expanded to explore the interaction of halogenated indane derivatives with other critical CNS targets, most notably the serotonin 7 (5-HT₇) receptor, which is implicated in a range of functions including cognition, mood, and sleep.[6][7] High-affinity ligands, such as 5-chloro-substituted indanones, have been identified as promising scaffolds for developing novel 5-HT₇ receptor agonists and antagonists.[5][8]

Synthetic Strategies: Building the Halogenated Indane-1-amine Core

The synthesis of halogenated indane-1-amines is typically a two-stage process. The first stage involves the construction of the halogenated 1-indanone core, which serves as the key precursor. The second stage is the introduction of the primary amine at the 1-position, most commonly achieved via reductive amination.

Synthetic_Workflow cluster_0 Stage 1: Halogenated 1-Indanone Synthesis cluster_1 Stage 2: Reductive Amination A Halogenated Benzene Derivative (e.g., Chlorobenzene) C Friedel-Crafts Acylation A->C B Acylating Agent (e.g., 3-Chloropropionyl chloride) B->C D Intramolecular Friedel-Crafts Alkylation (Cyclization) C->D E Halogenated 1-Indanone D->E G Imine/Enamine Formation E->G Key Precursor F Amine Source (e.g., Ammonium Acetate, NH₃) F->G I Reduction G->I H Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) H->I J Halogenated Indane-1-amine I->J

General Synthetic Workflow
Protocol: Synthesis of 5-Chloro-1-aminoindane

This protocol details a representative synthesis starting from the commercially available 5-chloro-1-indanone. The reductive amination is performed using sodium triacetoxyborohydride, a mild and selective reducing agent well-suited for this transformation as it is less sensitive to acidic conditions required for imine formation compared to reagents like sodium borohydride.[3]

Materials:

  • 5-Chloro-1-indanone

  • Ammonium acetate (CH₃COONH₄)

  • Methanol (MeOH), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Step-by-Step Procedure:

  • Imine Formation:

    • To a solution of 5-chloro-1-indanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once imine formation is substantial, remove the methanol under reduced pressure.

  • Reduction to Amine:

    • Re-dissolve the crude imine residue in anhydrous 1,2-dichloroethane (DCE).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 to 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The portion-wise addition is crucial to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-chloro-1-aminoindane as a free base.

  • Salt Formation (Optional):

    • For improved stability and handling, the amine can be converted to its hydrochloride salt.

    • Dissolve the crude free base in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Pharmacology and Structure-Activity Relationships (SAR)

The primary pharmacological targets for many halogenated indane-1-amines are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[5] Halogenation of the indane ring provides a powerful tool to modulate the affinity and selectivity for these transporters.

The Role of Halogen Substitution on Monoamine Transporter Affinity

Structure-activity relationship studies have revealed clear trends regarding the impact of halogen substituents. The nature of the halogen and its position on the aromatic ring are critical determinants of biological activity.

  • Halogen Identity: The size and electronegativity of the halogen atom influence its interaction with the transporter binding pocket. Generally, moving down the halogen group (F → Cl → Br → I) increases atomic radius and polarizability while decreasing electronegativity. This can lead to different types of interactions, including favorable halogen bonds with electron-donating residues in the protein.[9][10]

  • Positional Isomerism: The position of the halogen (e.g., 4-, 5-, 6-, or 7-position) dramatically affects binding. The 5-position has been extensively studied and often yields high affinity for SERT. For example, 5-iodo-2-aminoindane (5-IAI) is a potent serotonin releaser and reuptake inhibitor.[5]

The following table summarizes representative binding affinity data (Kᵢ, nM) for a series of aminoindanes at human monoamine transporters.

CompoundR¹ (Position 5)R² (Position 6)SERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Selectivity (vs. DAT)SERT Selectivity (vs. NET)
2-AminoindaneHH932121470.130.05
5-IAI IH128 2330 311 18.2 2.4
MDAI -OCH₂O--OCH₂O-111 1310 198 11.8 1.8

Data compiled from Simmler et al., Br J Pharmacol, 2014.[5]

Key SAR Insights:

  • Enhanced SERT Affinity and Selectivity: The data clearly show that adding a large, polarizable iodine atom at the 5-position (5-IAI) increases affinity for SERT by over 7-fold compared to the unsubstituted parent compound.[5] More importantly, it dramatically increases selectivity over DAT (~140-fold increase) and NET (~48-fold increase).[5]

  • Comparison with Methylenedioxy Analogs: The methylenedioxy analog (MDAI), which can be considered a constrained diether substitution, also shows high affinity and selectivity for SERT, comparable to 5-IAI.[5] This suggests that substitution at the 5- and 6-positions with electron-rich moieties is a key strategy for achieving SERT-selective ligands within the aminoindane class.

Emerging Role as 5-HT₇ Receptor Ligands

Beyond monoamine transporters, recent research has highlighted the potential of halogenated indane derivatives as potent ligands for the 5-HT₇ receptor. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to a Gₛ protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This pathway is involved in regulating crucial CNS processes like learning, memory, and circadian rhythms.

5HT7_Signaling_Pathway Ligand 5-HT or Agonist (e.g., Halogenated Indane) Receptor 5-HT₇ Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαₛβγ Complex Receptor->G_Protein Activates G_alpha Gαₛ-GTP G_Protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (Effector) G_alpha->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Phosphorylation of Cellular Proteins (e.g., CREB) PKA->Downstream Catalyzes Response Cellular Response (e.g., Neurite Outgrowth, Synaptic Plasticity) Downstream->Response

5-HT₇ Receptor Gs Signaling Pathway

Studies have shown that compounds like 5-chloro-2-substituted-1-indanones can act as high-affinity (Kᵢ < 1 nM) ligands at the 5-HT₇ receptor.[5][8] The development of such potent and selective ligands is crucial for elucidating the therapeutic potential of targeting the 5-HT₇ receptor for disorders such as Fragile X syndrome, depression, and cognitive deficits.[6][11]

Applications and Future Directions

Halogenated indane-1-amines represent a versatile chemical class with significant utility and potential.

  • Research Tools: Their high affinity and selectivity, particularly for SERT and the 5-HT₇ receptor, make them invaluable pharmacological tools for in vitro and in vivo studies to probe the function of these neurological targets.

  • Therapeutic Potential: The development of highly selective SSRIs based on this scaffold continues to be an area of interest for treating depression and anxiety disorders.[1] Furthermore, the exploration of their activity at the 5-HT₇ receptor opens new avenues for treating neurodevelopmental disorders and cognitive impairments.[12]

  • Challenges and Considerations: The psychoactive properties of some analogs, as evidenced by the emergence of 5-IAI on the recreational drug market, highlight the potential for abuse and underscore the need for careful toxicological and behavioral profiling of new compounds.[1][8] Future work will likely focus on fine-tuning the substitution patterns to maximize therapeutic effects while minimizing off-target activities and abuse liability.

Conclusion

The history of halogenated indane-1-amines is a compelling example of rational drug design, evolving from simple structural analogs of endogenous neurotransmitters to highly sophisticated and selective molecular probes. The strategic incorporation of halogen atoms onto the rigid indane framework has proven to be a remarkably effective method for tuning pharmacological activity, leading to potent inhibitors of the serotonin transporter and novel ligands for the 5-HT₇ receptor. The synthetic accessibility of these compounds, coupled with their intriguing pharmacological profiles, ensures that they will remain a subject of intense research and a valuable scaffold in the ongoing quest for novel therapeutics to treat complex central nervous system disorders.

References

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  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. BenchChem.
  • Chen, P., et al. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. The Journal of Organic Chemistry, 68(26), 10183–10185. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(2), 274-341. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Lum-Tec. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. [Link]

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Structural Analogs of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine: Synthesis, SAR, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aminoindane scaffold is a conformationally rigid pharmacophore of profound importance in medicinal chemistry, most notably recognized as the core of the anti-parkinsonian drug rasagiline[1]. While extensive research has focused on unsubstituted or mono-substituted indanes, the di-halogenated analog 4,7-dibromo-2,3-dihydro-1H-inden-1-amine (4,7-dibromo-1-aminoindane) represents a highly specialized node in drug design. This whitepaper provides an in-depth technical analysis of 4,7-dibromo-1-aminoindane, detailing how its unique steric and electronic properties modulate pharmacological activity, and outlining field-proven, chemoselective synthetic protocols for its use as a versatile building block in late-stage functionalization.

Pharmacological Grounding: 1-Aminoindanes vs. 2-Aminoindanes

To understand the utility of 4,7-dibromo-1-aminoindane, one must first distinguish its core scaffold from its positional isomers.

  • 2-Aminoindanes (e.g., MDAI, 2-AI) are structurally analogous to amphetamines. They act primarily as monoamine releasing agents (targeting DAT, SERT, and NET) and often exhibit psychostimulant or entactogenic properties[2].

  • 1-Aminoindanes , conversely, generally lack amphetamine-like dopamine-releasing effects[3]. Instead, the 1-aminoindane core is a privileged scaffold for monoamine oxidase B (MAO-B) inhibition and neuroprotection[4]. The parent compound, 1-aminoindane, is the primary active, non-stimulatory metabolite of rasagiline[3],[4].

Structure-Activity Relationship (SAR) of 4,7-Dibromination

The introduction of bromine atoms at the C4 and C7 positions of the indane ring profoundly alters the molecule's physicochemical profile:

  • Enhanced Lipophilicity: Bromine is highly lipophilic. Di-bromination significantly increases the partition coefficient (LogP), driving superior blood-brain barrier (BBB) penetration—a critical requirement for CNS-active therapeutics.

  • Steric Gating: The atomic radius of bromine provides substantial steric bulk. At the 4 and 7 positions, these halogens project outward, allowing the molecule to tightly occupy the hydrophobic substrate cavities of MAO enzymes or specific monoamine transporter allosteric sites[5].

  • Synthetic Versatility: Beyond direct pharmacological effects, the aryl bromides serve as orthogonal synthetic handles for transition-metal-catalyzed cross-coupling, enabling the rapid generation of complex structural libraries.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacological Profiling of 1-Aminoindane Analogs

CompoundSubstitution PatternEstimated LogPPrimary Pharmacological ActionKey Structural Feature
1-Aminoindane Unsubstituted~1.6Weak MAO-B inhibition, NeuroprotectionRigidified benzylamine core
Rasagiline N-propargyl~2.3Irreversible MAO-B inhibitionAlkyne suicide-inhibitor moiety
4-Bromo-1-aminoindane Mono-halogenated (C4)~2.4Modulated MAO/Transporter affinityAsymmetric steric bulk
4,7-Dibromo-1-aminoindane Di-halogenated (C4, C7)~3.2High BBB penetration, PrecursorDual cross-coupling handles

Experimental Methodology: Self-Validating Synthetic Protocols

The synthesis of 4,7-dibromo-1-aminoindane from 4,7-dibromo-1-indanone requires strict chemoselectivity. Expertise Insight: Direct reductive amination with ammonia often yields a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. Furthermore, standard catalytic hydrogenation (e.g.,


 over 

) is strictly contraindicated, as palladium readily inserts into aryl C-Br bonds, leading to catastrophic hydrodehalogenation.

To ensure a self-validating, high-yield system, we utilize a two-step protocol: oxime formation followed by a dissolving metal reduction.

Protocol 1: Synthesis of 4,7-Dibromo-1-indanone oxime

Causality: Isolating the oxime ensures a strict 1:1 nitrogen-to-carbon stoichiometry, guaranteeing that only the primary amine is formed upon reduction.

  • Preparation: Dissolve 4,7-dibromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in absolute ethanol to achieve a 0.5 M solution.

  • Buffering: Add hydroxylamine hydrochloride (

    
    , 1.5 eq) and sodium acetate (
    
    
    
    , 1.5 eq). The sodium acetate acts as a buffer to liberate the free hydroxylamine base while preventing the solution from becoming too acidic, which would stall oxime formation.
  • Reaction: Reflux the mixture at 80°C for 2-4 hours under an inert

    
     atmosphere. Monitor via TLC (Hexanes:EtOAc 8:2) until the ketone is fully consumed.
    
  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between EtOAc and

    
    . Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate to yield the stable oxime intermediate.
Protocol 2: Chemoselective Reduction to 4,7-Dibromo-1-aminoindane

Causality: A dissolving metal reduction using Zinc dust in glacial acetic acid is employed because it selectively reduces the N-O bond and the C=N double bond without providing the catalytic surface necessary for aryl-halide cleavage.

  • Preparation: Dissolve the crude 4,7-dibromo-1-indanone oxime in glacial acetic acid (0.2 M).

  • Reduction: Slowly add activated Zinc dust (5.0 eq) in small portions at 0°C. Note: This controls the exothermic reaction and prevents solvent boil-off.

  • Maturation: Warm the suspension to 60°C and stir vigorously for 6 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove zinc salts, washing the filter cake thoroughly with EtOAc.

  • Free-Basing: Cool the filtrate and basify carefully with 10M NaOH to pH > 10. This converts the acetate salt of the product into the free-base amine.

  • Isolation: Extract the aqueous layer with EtOAc, dry the combined organics, and purify via silica gel chromatography (DCM:MeOH 95:5 with 1%

    
    ) to isolate the pure 4,7-dibromo-2,3-dihydro-1H-inden-1-amine.
    

SynthesisWorkflow SM 4,7-Dibromo-1-indanone (Starting Material) Step1 Oximation (NH2OH·HCl, NaOAc) SM->Step1 Intermediate 4,7-Dibromo-1-indanone oxime (Stable Intermediate) Step1->Intermediate EtOH, 80°C Step2 Chemoselective Reduction (Zn dust, AcOH) Intermediate->Step2 Target 4,7-Dibromo-1-aminoindane (Target Scaffold) Step2->Target Prevents dehalogenation

Synthetic workflow for 4,7-dibromo-1-aminoindane via oxime formation and reduction.

Advanced Applications: The Dibromo Scaffold in Drug Discovery

The true power of 4,7-dibromo-1-aminoindane lies in its utility as a central hub for divergent synthesis. The C4 and C7 bromines act as highly reactive electrophiles in palladium-catalyzed cross-coupling reactions. By protecting the primary amine (e.g., with a Boc group), researchers can subject the scaffold to:

  • Suzuki-Miyaura Coupling: Reacting the scaffold with various arylboronic acids to generate 4,7-diaryl-1-aminoindanes. These extended

    
    -systems are frequently investigated for allosteric modulation of G-protein coupled receptors (GPCRs).
    
  • Buchwald-Hartwig Amination: Coupling with secondary amines to create 4,7-diamino derivatives, which dramatically shifts the molecule's pKa and solubility profile, often yielding potent kinase inhibitors.

SAR_Applications cluster_SAR Physicochemical & Pharmacological Impact cluster_Syn Late-Stage Functionalization (Cross-Coupling) Core 4,7-Dibromo-1-aminoindane Lipid High Lipophilicity (LogP) Enhances BBB Penetration Core->Lipid Steric C4/C7 Steric Bulk Fits MAO-B Hydrophobic Pocket Core->Steric Suzuki Suzuki-Miyaura Coupling (Yields 4,7-Diaryl Analogs) Core->Suzuki Pd(PPh3)4, Aryl-B(OH)2 Buchwald Buchwald-Hartwig Amination (Yields 4,7-Diamino Analogs) Core->Buchwald Pd2(dba)3, Amines

Pharmacological properties and synthetic cross-coupling utility of 4,7-dibromo-1-aminoindane.

References

  • PubChem: Rasagiline (CID 3052776). National Center for Biotechnology Information.[Link]

  • Substituted 2-aminoindane. Wikipedia, The Free Encyclopedia. [Link]

  • Rasagiline. Wikipedia, The Free Encyclopedia. [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. National Institutes of Health (PMC).[Link]

  • The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry / PubMed.[Link]

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Methodological & Application

Application Note: Chemoselective Synthesis Protocols for 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale for Halogenated Indanamines

The synthesis of 4,7-dibromo-2,3-dihydro-1H-inden-1-amine (commonly referred to as 4,7-dibromo-1-indanamine) presents a classic chemoselectivity challenge in organic chemistry. As a critical building block for rigidified pharmacophores, cross-coupling precursors, and monoamine reuptake inhibitors ()[1], this molecule requires the precise installation of a primary amine at the C1 position of the indane ring.

The primary barrier to this transformation is the presence of the two aryl-bromide bonds at C4 and C7. Standard reductive amination techniques utilizing palladium on carbon (Pd/C) and hydrogen gas inevitably lead to rapid hydrodehalogenation, destroying the dibromo-aryl scaffold ()[2]. To circumvent this degradation, synthesis must rely on highly chemoselective hydride donors or single-electron transfer (SET) mechanisms that operate below the reduction potential of the C-Br bond.

Mechanistic Pathways

To ensure scientific integrity and reproducible yields, we outline two highly robust, self-validating pathways:

  • The Oxime-Zinc Pathway (Route A): This two-step process first converts the ketone to an oxime. The subsequent reduction utilizes Zinc dust in Acetic Acid (Zn/AcOH). Zinc acts as a single-electron donor in an acidic medium, specifically cleaving the N-O bond and reducing the intermediate imine. Because SET from zinc lacks the oxidative addition capability of transition metals like palladium, the aryl C-Br bonds remain entirely untouched.

  • The Titanium-Hydride Pathway (Route B): This one-pot direct reductive amination utilizes Titanium(IV) isopropoxide[Ti(OPr)4] and Sodium Borohydride (NaBH4). The 4,7-dibromo-1-indanone is sterically hindered and electronically deactivated by the electron-withdrawing halogens. Ti(OPr)4 acts as a dual-purpose Lewis acid and water scavenger, forcing the equilibrium toward the transient imine/titanium complex. NaBH4 subsequently delivers a nucleophilic hydride to yield the primary amine safely ()[3].

Synthesis_Pathways SM 4,7-Dibromo-1-indanone Oxime 4,7-Dibromo-1-indanone Oxime SM->Oxime NH2OH·HCl, NaOAc EtOH/H2O, 80°C Imine Transient Imine / Ti-Complex SM->Imine Ti(OPr)4, NH3 (EtOH) RT, 10h Target 4,7-Dibromo-1-indanamine Oxime->Target Zn dust, AcOH Chemoselective Reduction Imine->Target NaBH4 RT, 8h

Figure 1: Chemoselective synthetic pathways for 4,7-dibromo-2,3-dihydro-1H-inden-1-amine.

Comparative Efficacy of Reducing Agents

The selection of the reducing agent dictates the success of the amination. The table below summarizes the quantitative data driving our protocol selection.

MethodReagentsExpected Yield (%)Dehalogenation (%)ScalabilityTotal Reaction Time
Route A (Two-Step) NH₂OH·HCl, then Zn/AcOH75 - 82%< 1%High (Multi-gram)16 h
Route B (One-Pot) Ti(OPr)₄, NH₃, NaBH₄68 - 75%< 1%Medium18 h
Standard (Control) NH₃, H₂, Pd/C< 20%> 80% (Major impurity)N/A24 h

Validated Execution Protocols

Protocol A: Two-Step Synthesis via Oxime Intermediate

This protocol is highly recommended for scale-up (>10 grams) due to the low cost of reagents and the ease of purifying the oxime intermediate via crystallization.

Step 1: Oxime Formation

  • Reaction Setup: Suspend 4,7-dibromo-1-indanone (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Hydroxylamine hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv).

    • Causality Note: Sodium acetate serves a dual purpose. It buffers the solution to pH ~4.5 (optimal for carbonyl nucleophilic attack) and acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

  • Heating: Reflux the mixture at 80 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime as a solid.

Step 2: Chemoselective Zinc Reduction

  • Reaction Setup: Dissolve the crude oxime (1.0 equiv) in glacial Acetic Acid (0.15 M).

  • Reduction: Portion-wise, add activated Zinc dust (5.0 equiv) over 30 minutes at room temperature to control the mild exotherm.

    • Causality Note: Adding zinc too rapidly can cause thermal spikes, leading to unwanted dimerization or localized over-reduction.

  • Stirring: Stir at 40 °C for 12 hours.

  • Acid-Base Extraction (Self-Validating Workup): Filter the suspension through a pad of Celite to remove unreacted zinc. Concentrate the filtrate. Dilute the residue with 1 M HCl (pH < 2) and wash with Diethyl Ether.

    • Causality Note: The target amine is protonated and resides in the aqueous layer, while unreacted oxime or ketone impurities are washed away in the ether layer.

  • Isolation: Basify the aqueous layer with 2 M NaOH to pH > 10. Extract the liberated free-base amine into Dichloromethane (3x). Dry and concentrate to yield pure 4,7-dibromo-2,3-dihydro-1H-inden-1-amine.

Protocol B: One-Pot Titanium-Mediated Reductive Amination

This protocol is ideal for rapid, smaller-scale library synthesis where intermediate isolation is undesirable.

  • Imine Formation: In an oven-dried flask under an inert argon atmosphere, dissolve 4,7-dibromo-1-indanone (1.0 equiv) in absolute Ethanol (0.2 M). Add a solution of Ammonia in Ethanol (2.0 M, 5.0 equiv), followed by Titanium(IV) isopropoxide (2.0 equiv).

  • Activation: Stir the sealed mixture at room temperature for 10 hours.

    • Causality Note: The extended time is required because the dibromo-substitution severely deactivates the carbonyl. Ti(OPr)₄ scavenges the generated water, preventing the reversible hydrolysis of the imine back to the ketone.

  • Hydride Reduction: Cool the flask to 0 °C. Add Sodium Borohydride (1.5 equiv) in small portions. Allow the reaction to warm to room temperature and stir for an additional 8 hours.

  • Quenching & Filtration: Quench the reaction by pouring it into aqueous Ammonia (2 M).

    • Causality Note: The basic aqueous quench serves two critical functions. It ensures the product remains a free base, and it rapidly hydrolyzes the titanium complexes into a dense, insoluble titanium dioxide (TiO₂) gel.

  • Isolation: Filter the entire mixture through Celite to remove the TiO₂ gel, washing the filter cake thoroughly with Ethyl Acetate. Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.

Quality Control & Self-Validation

To ensure the protocol has succeeded without inducing hydrodehalogenation, the following analytical validations must be met:

  • Mass Spectrometry (LC-MS): The spectrum must display the characteristic isotopic signature of a dibrominated compound. Look for the classic 1:2:1 triplet pattern at m/z 290, 292, and 294[M+H]⁺. The presence of a peak at m/z 212 [M+H]⁺ indicates catastrophic loss of one bromine atom.

  • Infrared Spectroscopy (FTIR): The complete disappearance of the intense ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the primary amine N-H doublet stretches (~3300–3400 cm⁻¹) validate the functional group transformation.

References

  • Froimowitz, M., Wu, K.-M., Moussa, A., Haidar, R. M., Jurayj, J., George, C., & Gardner, E. L. (2000). "Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse". Journal of Medicinal Chemistry, 43(26), 4981-4992. URL:[Link][1]

  • Silva, L. F., Siqueira, F. A., Pedrozo, E. C., Vieira, F. Y., & Doriguetto, A. C. (2011). "Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats". Journal of the Brazilian Chemical Society (via PMC). URL:[Link][2]

Sources

Advanced Application Note: Site-Selective Cross-Coupling of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of rigid, bicyclic scaffolds is a cornerstone of modern drug discovery. 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine (CAS: 1391102-50-3) represents a highly valuable, minimally biased di-halogenated building block. Its indanamine core is frequently utilized in the development of kinase inhibitors, GPCR ligands, and SGLT2 inhibitors [1]. However, utilizing this scaffold requires overcoming a significant synthetic challenge: differentiating between the two electronically similar carbon-bromine bonds at the C4 and C7 positions.

This application note provides a self-validating, field-proven protocol for the site-selective sequential cross-coupling of 4,7-dibromo-1-indanamine. By leveraging steric bias and precise catalyst selection, researchers can predictably functionalize the C4 position via Suzuki-Miyaura coupling, followed by a directed Buchwald-Hartwig amination at the more hindered C7 position.

Mechanistic Rationale & Causality (E-E-A-T)

Achieving site-selectivity on polyhalogenated arenes with identical halogens is notoriously difficult [2]. For 4,7-dibromo-1-indanamine, the electronic differentiation between C4 and C7 is negligible. Therefore, selectivity must be driven by steric differentiation and catalyst control .

The Role of Amine Protection

Attempting cross-coupling on the free primary amine often leads to catalyst poisoning, as the amine can coordinate to the palladium center to form stable, off-cycle complexes. By protecting the amine with a bulky tert-butoxycarbonyl (Boc) group, we achieve two critical outcomes:

  • Catalyst Preservation: The lone pair of the nitrogen is delocalized into the carbamate, preventing Pd-coordination.

  • Steric Shielding: The bulky Boc group creates a massive steric umbrella over the adjacent C7-bromide. The C4-bromide, adjacent only to the less hindered C3-methylene group, becomes the path of least resistance for the initial oxidative addition.

Catalyst Selection for C4-Selectivity (Step 1)

To exploit this steric bias, a catalyst sensitive to steric hindrance is required. Pd(dppf)Cl₂ is ideal for this step. The bidentate dppf ligand has a large bite angle that promotes rapid reductive elimination but struggles to undergo oxidative addition in highly hindered environments. Consequently, it reacts almost exclusively at the less hindered C4 position when limited to 1.0 equivalent of the boronic acid coupling partner. Conversely, using highly active, bulky monodentate ligands (like RuPhos) in Step 1 leads to rapid over-functionalization (di-coupling) because they easily overcome the C7 steric barrier.

Overcoming Hindrance for C7-Functionalization (Step 2)

Once the C4 position is arylated, the C7-bromide remains intact but is highly shielded. To functionalize C7 via Buchwald-Hartwig amination, we must force the oxidative addition. RuPhos Pd G3 is the optimal precatalyst here. RuPhos is an electron-rich, bulky biarylphosphine ligand specifically designed to stabilize palladium during oxidative addition into hindered C-Br bonds. The G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature, preventing catalyst degradation before the challenging coupling can initiate.

Experimental Workflow & Visualization

G SM 4,7-Dibromo-1-indanamine (Boc-protected) C4_Coupling Step 1: C4-Selective Suzuki-Miyaura Pd(dppf)Cl2, 60°C SM->C4_Coupling 1.0 eq Ar-B(OH)2 Intermediate C4-Aryl-7-bromo- 1-indanamine C4_Coupling->Intermediate Steric Control C7_Coupling Step 2: C7-Buchwald-Hartwig RuPhos Pd G3, 100°C Intermediate->C7_Coupling Amine/Amide Product C4,C7-Difunctionalized Indanamine Scaffold C7_Coupling->Product Overcoming Hindrance

Workflow for site-selective sequential cross-coupling of 4,7-dibromo-1-indanamine.

Quantitative Data: Catalyst Optimization for C4-Selectivity

The following table summarizes the optimization data for the first step (C4-selective Suzuki-Miyaura coupling). The data validates the mechanistic hypothesis that bidentate ligands respect the steric bias, while highly active monodentate ligands cause loss of regiocontrol.

EntryPrecatalyst / LigandTemp (°C)Time (h)Yield C4-Aryl (%)Yield C7-Aryl (%)Yield Di-Coupled (%)
1Pd(PPh₃)₄ / PPh₃8012551520
2Pd(OAc)₂ / SPhos8012403025
3 Pd(dppf)Cl₂ / dppf 60 8 85 < 2 5
4RuPhos Pd G3 / RuPhos604201065

Reaction Conditions: tert-Butyl (4,7-dibromo-2,3-dihydro-1H-inden-1-yl)carbamate (1.0 eq), Phenylboronic acid (1.0 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 0.1 M.

Detailed Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Selectively arylate the less hindered C4 position while preserving the C7 bromide.

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl (4,7-dibromo-2,3-dihydro-1H-inden-1-yl)carbamate (1.00 mmol, 391 mg) and the desired arylboronic acid (1.00 mmol).

  • Base & Catalyst Addition: Add anhydrous K₂CO₃ (2.00 mmol, 276 mg) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg, 5 mol%).

  • Solvent & Degassing: Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL). Seal the flask with a rubber septum and degas the biphasic mixture by sparging with argon for 15 minutes. Note: Proper degassing is critical to prevent homocoupling of the boronic acid.

  • Heating: Replace the septum with a Teflon screw cap under argon flow. Heat the reaction mixture in a pre-heated oil bath at 60 °C for 8 hours. Monitor by LC-MS to ensure the reaction is stopped exactly when the starting material is consumed to prevent secondary coupling.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure C4-aryl-7-bromo intermediate.

Protocol B: C7-Buchwald-Hartwig Amination

Objective: Overcome steric hindrance to functionalize the remaining C7 bromide with an amine.

  • Reaction Setup: In an argon-filled glovebox, charge an oven-dried 20 mL vial with the C4-aryl-7-bromo intermediate from Protocol A (0.50 mmol), the desired secondary amine (0.60 mmol, 1.2 eq), and sodium tert-butoxide (NaOtBu) (0.75 mmol, 72 mg, 1.5 eq).

  • Catalyst Addition: Add RuPhos Pd G3 (0.025 mmol, 21 mg, 5 mol%) and RuPhos ligand (0.025 mmol, 12 mg, 5 mol%). Note: The strong base NaOtBu is required to deprotonate the amine and facilitate coordination to the Pd center.

  • Solvent: Add anhydrous, degassed toluene (5.0 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Heating: Heat the reaction mixture at 100 °C for 12 hours. The high temperature and highly active catalyst are necessary to overcome the steric shielding of the Boc group.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite, and elute with CH₂Cl₂ (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the fully functionalized C4,C7-indanamine scaffold.

References

  • Green Cross Corporation. (2016). Diphenylmethane derivatives as SGLT2 inhibitors (U.S. Patent No. 9,371,303 B2). U.S. Patent and Trademark Office.
  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. URL:[Link]

Application Note: Chemoselective Buchwald-Hartwig Amination of Brominated Aminoindanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Aminoindanes represent a privileged structural motif in medicinal chemistry and agrochemistry. They are frequently embedded in the core architectures of neurotherapeutics, highly selective kinase inhibitors (such as LRRK2 inhibitors), and advanced crop protection agents[1][2]. Within this chemical space, brominated aminoindanes (e.g., 5-bromo-2-aminoindane or 4-bromo-1-aminoindane) serve as highly versatile, bifunctional building blocks[3].

However, utilizing these scaffolds in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) introduces a distinct chemoselectivity challenge. The endogenous primary or secondary aliphatic amine on the indane ring can competitively bind to the palladium center, leading to catalyst poisoning, undesired intramolecular cyclization, or intermolecular oligomerization. This application note establishes a field-proven, self-validating protocol to overcome these barriers, detailing the mechanistic causality behind protecting group strategies, catalyst-ligand pairing, and rigorous inert-atmosphere techniques.

Mechanistic Insights & Causality

Designing a robust Buchwald-Hartwig amination for a brominated aminoindane requires careful modulation of the catalytic cycle:

  • Chemoselectivity via Amine Masking: To couple an exogenous amine selectively at the aryl bromide site, the endogenous aliphatic amine must be masked. tert-Butyloxycarbonyl (Boc) protection is the industry standard here; it sterically shields and electronically deactivates the nitrogen, preventing it from interfering during the oxidative addition and amine coordination phases of the Pd catalytic cycle.

  • Ligand Acceleration (Oxidative Addition & Reductive Elimination): The choice of precatalyst and ligand dictates the reaction's success. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or BippyPhos, are strictly required[4]. The electron-rich nature of these ligands accelerates the oxidative addition of the Pd(0) species into the unactivated C(sp²)–Br bond. Concurrently, their steric bulk forces the intermediate Pd(II) complex into a geometry that dramatically accelerates reductive elimination, thereby outcompeting undesired β-hydride elimination pathways.

  • Base Selection & Side-Reaction Mitigation: Sodium tert-butoxide (NaOtBu) is a ubiquitous base in C–N couplings, but it is often too aggressive for indane derivatives. Strong bases can trigger benzylic deprotonation on the indane ring or induce base-mediated dehalogenation. Shifting to milder, insoluble bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) in ethereal solvents (e.g., 1,4-dioxane) mitigates these side reactions, preserving the integrity of the indane skeleton and ensuring high mass balance.

Workflow Visualization

Workflow A Bromoaminoindane (Starting Material) B N-Boc Protection (Boc2O, Et3N) A->B C N-Boc-Bromoaminoindane (Protected Intermediate) B->C D Buchwald-Hartwig Conditions Pd2(dba)3, XPhos, Base C->D E Oxidative Addition (Pd(0) inserts into C-Br) D->E F Amine Coordination & Base Deprotonation E->F G Reductive Elimination (C-N Bond Formation) F->G H Coupled N-Boc-Aminoindane G->H I Acidic Deprotection (HCl/Dioxane or TFA) H->I J Final Target: Functionalized Aminoindane I->J

Figure 1: Chemoselective Buchwald-Hartwig amination workflow for brominated aminoindanes.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the cross-coupling of N-Boc-5-bromo-2-aminoindane with a standard secondary amine (e.g., morpholine).

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / BINAPNaOtBuToluene9045%Significant dehalogenation; base is too harsh for the substrate.
2Pd₂(dba)₃ / XPhosNaOtBuToluene9062%Moderate yield; ligand improves coupling, but benzylic deprotonation persists.
3 Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 90 89% Optimal; clean conversion, high mass balance, no side reactions.
4Pd₂(dba)₃ / BippyPhosK₃PO₄t-AmylOH10085%Excellent alternative for highly sterically hindered exogenous amines[4].

Experimental Protocols

This methodology is designed as a self-validating system ; each critical transformation includes an In-Process Control (IPC) to verify success before proceeding to the next step, ensuring absolute trustworthiness of the final yield.

Step 1: N-Boc Protection of Bromoaminoindane

Objective: Mask the endogenous amine to prevent catalyst poisoning and homocoupling.

  • Reaction Setup: In a flame-dried round-bottom flask under argon, dissolve 5-bromo-2-aminoindane (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N, 1.5 equiv) dropwise, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1) using a ninhydrin stain. The complete disappearance of the primary amine spot (which stains deep purple/pink) validates that the protection is complete.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc-bromoaminoindane.

Step 2: Buchwald-Hartwig Amination (Core Coupling)

Objective: Execute the Pd-catalyzed C–N bond formation with strict exclusion of oxygen.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the N-Boc-bromoaminoindane (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely powdered anhydrous Cs₂CO₃ (1.5 equiv).

  • Degassing (Critical Causality Step): Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times. Failure to remove oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Solvent & Amine Addition: Via a gas-tight syringe, add the exogenous amine (1.2 equiv) and anhydrous 1,4-dioxane (to reach 0.1 M). Sparge the resulting mixture with a long argon needle for an additional 10 minutes.

  • Heating: Replace the septum with a Teflon screwcap under positive argon flow. Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously for 12–16 hours.

  • Self-Validation (IPC): Analyze a 50 µL aliquot via LC-MS. The emergence of the product mass [M+H]⁺ and the total absence of the starting bromide's distinct isotope pattern ([M+H]⁺ / [M+H+2]⁺ in a 1:1 ratio) validates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Step 3: Acidic Deprotection

Objective: Unmask the endogenous amine to yield the final functionalized target.

  • Reaction Setup: Dissolve the purified coupled intermediate in a minimal volume of DCM.

  • Deprotection: At 0 °C, add 4M HCl in 1,4-dioxane (10.0 equiv) dropwise.

  • Propagation: Stir the mixture at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum to afford the final functionalized aminoindane as a hydrochloride salt.

References

  • WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives. Google Patents.
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry - ACS Publications.
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. ResearchGate.
  • Tricyclic [1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. Journal of Medicinal Chemistry - ACS Publications.

Sources

Application Note: Enantioselective Preparation of Chiral 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine via Sulfinamide Auxiliary Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral primary amine 4,7-dibromo-2,3-dihydro-1H-inden-1-amine (4,7-dibromoindan-1-amine) is a highly privileged pharmacophore and building block in modern drug discovery[1]. The dual bromine substitutions at the C4 and C7 positions provide orthogonal handles for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), enabling the rapid elaboration of the indane core into complex active pharmaceutical ingredients (APIs).

This application note details a robust, scalable, and highly diastereoselective protocol for synthesizing the chiral amine using Ellman’s tert-butanesulfinamide chemistry. By leveraging specific hydride sources, chemists can predictably access either enantiomer of the target amine from a single chiral auxiliary.

Mechanistic Rationale & Causality

The synthesis of chiral primary amines from sterically hindered and electronically deactivated ketones, such as 4,7-dibromo-1-indanone, requires a highly stereocontrolled approach. We employ the condensation of the indanone with enantiopure tert-butanesulfinamide, followed by diastereoselective reduction[2].

  • Imine Condensation (The Role of Ti(OEt)₄): Standard dehydrating agents (like MgSO₄ or molecular sieves) fail to drive the condensation of sterically hindered indanones. Titanium(IV) ethoxide acts dually as a Lewis acid to activate the ketone carbonyl and as a stoichiometric water scavenger, pushing the equilibrium irreversibly toward the N-sulfinyl ketimine[2].

  • Diastereoselective Reduction (NaBH₄ vs. L-Selectride): The stereochemical outcome of the reduction is entirely governed by the choice of the hydride source. NaBH₄ coordinates with the sulfinyl oxygen, delivering the hydride via a compact, chelation-controlled transition state to the less hindered face. Conversely, bulky reducing agents like L-Selectride override this chelation, attacking from the opposite face and yielding the inverted diastereomer[3]. This divergence is critical, as it allows access to either the (R) or (S) amine stereocenter from the same (R)-sulfinamide precursor.

  • Auxiliary Cleavage: The N-S bond of the resulting sulfinamide is highly acid-labile. Treatment with anhydrous HCl in dioxane cleanly cleaves the auxiliary, yielding the optically pure amine hydrochloride salt while preventing aqueous solvolysis side reactions[2].

Process Visualization

Pathway cluster_0 Step 1: Lewis Acid-Mediated Condensation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Acidic Cleavage N1 4,7-Dibromo-1-indanone N2 Ti(OEt)4 + (R)-t-BuSONH2 (THF, 70°C) N1->N2 N3 Chiral N-Sulfinyl Ketimine N2->N3 N4 NaBH4 / THF (-50°C to RT) Chelation Control N3->N4 N5 Diastereomerically Pure Sulfinamide (>95% d.e.) N4->N5 N6 4M HCl in Dioxane (MeOH, RT) N5->N6 N7 (R)-4,7-Dibromo-1-indanamine HCl Optically Pure API Intermediate N6->N7

Figure 1: Three-step workflow for the asymmetric synthesis of 4,7-dibromoindan-1-amine.

Quantitative Data: Reduction Optimization

The choice of reducing agent fundamentally alters the trajectory of hydride attack. Table 1 summarizes the validated conditions for controlling the diastereomeric excess (d.e.) during the reduction of the (R)-N-sulfinyl ketimine intermediate[3],[2].

Reducing AgentSolventTemp (°C)Transition State ModelMajor Diastereomerd.e. (%)Isolated Yield (%)
NaBH₄ THF-50 to RTChelation Control(R, R)> 9588
L-Selectride THF-78Steric Control (Open)(R, S)> 9282
DIBAL-H THF-78Chelation Control(R, R)8575

Note: The notation (R, R) refers to the stereocenter of the sulfinyl group and the newly formed amine stereocenter, respectively.

Experimental Protocols

Step 1: Synthesis of (R)-N-(4,7-dibromo-2,3-dihydro-1H-inden-1-ylidene)-2-methylpropane-2-sulfinamide
  • Charge: To a flame-dried round-bottom flask under an inert argon atmosphere, add 4,7-dibromo-2,3-dihydro-1H-inden-1-one (1.0 equiv, 10.0 mmol) and anhydrous THF (0.2 M).

  • Reagent Addition: Add (R)-(+)-tert-butanesulfinamide (1.2 equiv, 12.0 mmol) followed by the dropwise addition of Titanium(IV) ethoxide (2.0 equiv, 20.0 mmol).

  • Reaction: Heat the mixture to 70 °C and stir for 12–18 hours.

  • Workup & Causality: Cool the reaction to room temperature and pour it rapidly into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Causality: Rapid quenching with brine hydrolyzes the titanium complex into insoluble titanium dioxide (TiO₂) salts, trapping the ethoxide and preventing the reverse hydrolysis of the newly formed imine.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude ketimine can typically be used in the next step without further purification.

Step 2: Diastereoselective Reduction
  • Preparation: Dissolve the crude N-sulfinyl ketimine (1.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Cooling: Cool the solution to -50 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to rigidify the transition state, maximizing the chelation-controlled hydride delivery and ensuring high diastereomeric excess.

  • Reduction: Add NaBH₄ (3.0 equiv) in small portions. Stir the mixture at -50 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

  • Quench: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to afford the pure (R,R)-sulfinamide.

Step 3: Auxiliary Cleavage & Isolation
  • Deprotection: Dissolve the pure (R,R)-sulfinamide (1.0 equiv) in anhydrous MeOH (0.2 M). Add 4M HCl in dioxane (3.0 equiv).

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Workup & Causality: Concentrate the reaction mixture in vacuo to near dryness. Triturate the resulting residue with methyl tert-butyl ether (MTBE). Causality: Anhydrous HCl directly yields the crystalline amine hydrochloride salt. Trituration with MTBE dissolves the cleaved tert-butanesulfinyl chloride byproduct, leaving the highly pure (R)-4,7-dibromo-2,3-dihydro-1H-inden-1-amine hydrochloride as a filterable white solid[2].

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the protocol, the following In-Process Controls (IPC) and validation checks must be integrated:

  • Step 1 IPC (Reaction Completion): Monitor the disappearance of the indanone starting material via HPLC or ¹H NMR. In ¹H NMR, the alpha-protons (CH₂ adjacent to the carbonyl) of the indanone will shift significantly downfield upon conversion to the ketimine.

  • Step 2 Quality Control (Diastereomeric Ratio): Before proceeding to Step 3, the diastereomeric excess must be validated. This is achieved via ¹H NMR of the crude reduction mixture. The tert-butyl group of the sulfinamide auxiliary acts as an internal diagnostic probe; the (R,R) and (R,S) diastereomers exhibit distinct, baseline-resolved singlets for the t-Bu group (typically around ~1.2 ppm). Integration of these singlets provides a highly accurate d.r. calculation without the immediate need for chiral HPLC.

References

  • Title: 4,7-DIBROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE - ChemicalBook Source: ChemicalBook URL
  • Title: Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers Source: PMC / NIH URL
  • Title: Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews Source: ACS Publications URL

Sources

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4,7-Dibromoindane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide for Drug Development and Materials Science

Executive Summary

The 4,7-dibromo-2,3-dihydro-1H-indene (4,7-dibromoindane) scaffold is a highly privileged building block in modern organic synthesis. Its rigid, coplanar tricyclic-like geometry makes it a critical intermediate in the development of


 integrin antagonists for autoimmune diseases , SGLT2 inhibitors for metabolic disorders , and advanced functional materials.

However, functionalizing this core via the Suzuki-Miyaura cross-coupling reaction presents unique challenges. The presence of two sterically hindered neopentyl-like bromide positions (adjacent to the cyclopentane ring) requires precise tuning of the catalytic system to avoid incomplete transmetalation, dehalogenation, or stalling at the mono-coupled intermediate. This guide provides an authoritative, causality-driven framework for executing high-yield Suzuki couplings on 4,7-dibromoindane derivatives.

Mechanistic Insights & Causality (E-E-A-T)

To achieve reproducible results, one must understand the causality behind the reagent selection rather than blindly following a recipe. The palladium-catalyzed Suzuki-Miyaura coupling proceeds via three fundamental steps: oxidative addition, transmetalation, and reductive elimination [[1]]([Link]).

  • Oxidative Addition & Steric Hindrance: The C4 and C7 bromides on the indane core are moderately hindered by the adjacent aliphatic ring. While standard

    
     is sufficient for unhindered boronic acids , the use of electron-rich, sterically demanding boronic acids necessitates a more robust catalyst.
    
  • Catalyst Selection: We recommend

    
     for bis-couplings. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, preventing the accumulation of stable Pd(II) intermediates that are prone to protodeboronation or homocoupling side reactions.
    
  • Regioselectivity via Desymmetrization: When utilizing substituted derivatives like 4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid , the molecule is electronically and sterically desymmetrized. The C4-bromide is positioned ortho to the bulky carboxylic acid, making it highly sterically encumbered. Consequently, oxidative addition is kinetically favored at the less hindered C7 position, allowing for highly regioselective mono-coupling if stoichiometry is strictly controlled to 1.05 equivalents of boronic acid.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 4,7-Dibromoindane TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Regenerates Pd(0) Product Coupled Indane Derivative RedElim->Product Yields Product

Fig 1: Suzuki-Miyaura catalytic cycle tailored for 4,7-dibromoindane derivatives.

Quantitative Data & Condition Optimization

The following table synthesizes optimized reaction conditions based on the specific derivative and desired outcome (mono- vs. bis-coupling).

Table 1: Optimization of Suzuki Coupling Conditions for 4,7-Dibromoindanes

SubstrateBoronic Acid (Equiv)Catalyst System (mol%)Base / Solvent SystemTemp / TimeTarget Outcome / Yield
4,7-Dibromoindane Symmetrical Aryl-B(OH)₂ (2.5)

(5%)

/ Toluene:H₂O (3:1)
90°C / 12hBis-coupled (>85%)
4,7-Dibromoindane Sterically Hindered Aryl-B(OH)₂ (2.5)

(5%)

/ Dioxane:H₂O (4:1)
100°C / 8hBis-coupled (75-85%)
4,7-Dibromoindane-5-COOH Aryl-B(OH)₂ (1.05)

/ SPhos (3%)

/ Dioxane:H₂O (5:1)
80°C / 6hMono-coupled at C7 (>70%)

Note: The miscible 1,4-Dioxane/H₂O system is preferred over Toluene/H₂O for sterically hindered substrates to eliminate mass-transfer limitations inherent to biphasic reactions .

Experimental Protocols & Self-Validating Systems

A scientific protocol must be a self-validating system. The following methodology for the Global Bis-Arylation of 4,7-Dibromoindane includes built-in analytical checkpoints to guarantee trustworthiness and reproducibility.

Step-by-Step Methodology: Symmetrical Bis-Coupling

Reagents Required:

  • 4,7-Dibromo-2,3-dihydro-1H-indene (1.0 equiv, 10 mmol)

  • Arylboronic acid (2.5 equiv, 25 mmol)

  • 
     adduct (0.05 equiv, 0.5 mmol)
    
  • Potassium carbonate (

    
    ) (4.0 equiv, 40 mmol)
    
  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Procedure:

  • Reagent Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4,7-dibromoindane, arylboronic acid, and

    
    .
    
  • Solvent Addition & Degassing: Add the 1,4-Dioxane and water. Seal the flask with a rubber septum. Submerge the mixture in an ultrasonic bath and sparge with Argon for 15 minutes.

    • Validation Checkpoint 1 (Visual): Ensure the solvent ceases to evolve dissolved oxygen bubbles. Effective degassing is critical to prevent the oxidation of the electron-rich Pd(0) active species into inactive Pd(II) black.

  • Catalyst Addition: Quickly remove the septum under a positive flow of Argon, add the

    
     catalyst, and replace the septum.
    
  • Heating: Transfer the flask to a pre-heated oil bath at 100°C. Stir vigorously for 8 hours.

    • Validation Checkpoint 2 (LC-MS): At t=4h, sample 10 µL of the organic layer. The starting material exhibits a distinct 1:2:1 isotopic mass cluster (

      
      , 
      
      
      
      ,
      
      
      ). The reaction is proceeding correctly if this cluster disappears, replaced temporarily by a 1:1 cluster (mono-coupled intermediate), and finally converging to the monoisotopic dominant mass of the bis-coupled product.
  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts . Wash the filtrate with brine (2 x 30 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Checkpoint 3 (NMR): Confirm success via

      
       NMR. The indane C4/C7 aromatic protons (typically ~7.2 ppm in the dibromide) will shift downfield, and the integration of the newly introduced aryl protons must match the theoretical 2:1 ratio against the indane aliphatic core protons.
      

Workflow Step1 1. Reagent Prep Combine indane core, boronic acid, Pd, base Step2 2. Degassing Purge with N2/Ar (3x) to prevent Pd oxidation Step1->Step2 Step3 3. Heating Reflux at 80-100°C in Dioxane/H2O Step2->Step3 Step4 4. Workup Quench, extract (EtOAc), wash (brine) Step3->Step4 Step5 5. Purification Silica chromatography or Prep-HPLC Step4->Step5

Fig 2: Step-by-step experimental workflow for the Suzuki cross-coupling.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: LibreTexts Chemistry URL:[Link]

  • US Patent 11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin Source: Google Patents URL
  • US Patent 9034921B2 - Diphenylmethane derivatives as SGLT2 inhibitors Source: Google Patents URL
  • US Patent 9371303B2 - Novel diphenylmethane derivatives as SGLT2 inhibitors Source: Google Patents URL

Sources

Application Note: Microwave-Assisted Synthesis of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The functionalization of indane scaffolds is a cornerstone in the development of neuroactive pharmaceuticals, chiral ligands, and complex natural product analogs. Specifically, 4,7-dibromo-2,3-dihydro-1H-inden-1-amine (CAS 1391102-50-3)[1] presents a highly versatile, sterically hindered building block. The di-brominated aromatic ring allows for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amine serves as a crucial pharmacophore or chiral directing group.

Historically, synthesizing primary amines from sterically hindered ketones like 4,7-dibromo-1-indanone via conventional reductive amination suffers from prolonged reaction times (24–72 hours), poor yields, and the generation of secondary amine byproducts. By leveraging microwave-assisted organic synthesis (MAOS)—a technique routinely employed to accelerate difficult couplings and aminations[2]—we can exploit dielectric heating to rapidly accelerate iminium ion formation and drive chemoselective reduction. This approach shrinks reaction times from days to under 20 minutes[3].

Mechanistic Causality & Reagent Selection

A successful reductive amination relies on a delicate kinetic balance between imine formation and subsequent reduction. This protocol is engineered with specific reagents to control this causality:

  • Nitrogen Source (Ammonium Acetate): Using

    
     provides a dual advantage. It acts as an abundant ammonia source while the acetate ion mildly buffers the reaction (pH ~5-6). This specific pH facilitates the acid-catalyzed dehydration of the hemiaminal to the iminium intermediate without being so acidic that it degrades the reducing agent[3].
    
  • Reducing Agent (Sodium Cyanoborohydride - ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    is highly chemoselective in weakly acidic media. It reduces the transient, highly electrophilic protonated iminium ion significantly faster than the parent ketone, preventing the formation of the unwanted 4,7-dibromo-1-indanol byproduct.
  • Microwave Irradiation: Microwave energy directly couples with the polar solvent (methanol) and the ionic intermediates. This localized superheating drastically lowers the activation energy barrier for the rate-limiting dehydration step, ensuring the iminium intermediate is generated and reduced almost instantaneously[3].

Reaction Pathway Visualization

G Ketone 4,7-Dibromo-1-indanone + NH4OAc Iminium Iminium Intermediate (Transient) Ketone->Iminium Condensation (-H2O) Reduction Microwave Heating + NaBH3CN Iminium->Reduction Chemoselective Reduction Product 4,7-Dibromo-1-indanamine (Target) Reduction->Product Workup (NaOH)

Workflow of microwave-assisted reductive amination of 4,7-dibromo-1-indanone.

Quantitative Data & Optimization

To demonstrate the superiority of the microwave-assisted approach, the table below summarizes the optimization parameters for the conversion of 4,7-dibromo-1-indanone to the target primary amine. The data highlights the inverse relationship between reaction time and yield when transitioning from conventional thermal heating to microwave irradiation.

EntryHeating MethodTemp (°C)TimeYield (%)Primary Impurity
1Conventional (Oil Bath)6548 h454,7-dibromo-1-indanol
2Conventional (Oil Bath)8024 h52Secondary amine
3 Microwave (MAOS) 80 15 min 88 Trace indanol
4Microwave (MAOS)10010 min72Secondary amine

Note: Entry 3 represents the optimized conditions utilized in the protocol below.

Detailed Experimental Protocol

Safety Note:


 is highly toxic and can release hydrogen cyanide gas if exposed to strong acids. Perform all steps in a well-ventilated fume hood.
Phase 1: Reaction Assembly
  • Preparation: To a 10 mL heavy-walled microwave synthesis vial equipped with a magnetic stir bar, add 4,7-dibromo-1-indanone (1.0 mmol, 290 mg).

  • Solvent Addition: Suspend the ketone in 4.0 mL of anhydrous methanol.

    • Causality: Methanol acts as an excellent microwave absorber (high loss tangent) and facilitates the solubility of both the hydrophobic indanone and the hydrophilic ammonium acetate.

  • Amine Source: Add ammonium acetate (10.0 mmol, 770 mg) in a single portion.

  • Pre-equilibration: Stir the sealed vial at room temperature for 5 minutes.

    • Self-Validation Check 1: Spot the mixture on a TLC plate (Hexanes:EtOAc 8:2). A new, more polar spot (imine) should be faintly visible under UV, though equilibrium heavily favors the starting ketone.

Phase 2: Reduction & Microwave Irradiation
  • Reducing Agent: Uncap the vial and carefully add sodium cyanoborohydride (3.0 mmol, 188 mg). Reseal the vial immediately with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Irradiate at 80 °C for 15 minutes with dynamic power modulation (max 50 W) and high-speed stirring.

    • Causality: Capping the maximum power at 50 W prevents thermal overshoot, which is the primary cause of secondary amine formation (Entry 4 in the optimization table).

Phase 3: Quenching, Workup, & Validation
  • Quenching: Allow the vial to cool to room temperature (assisted by compressed air cooling in the reactor). Carefully uncap and add 2.0 mL of 1M NaOH dropwise.

    • Causality: The reaction mixture is mildly acidic. NaOH neutralizes the excess cyanoborohydride, destroys toxic cyanide byproducts, and free-bases the product amine, shifting it entirely into the organic layer during extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation Check 2 (TLC): Post-workup TLC (DCM:MeOH 9:1 with 1%

    
    ) should show complete consumption of the starting ketone (
    
    
    
    ) and a distinct, ninhydrin-active spot corresponding to 4,7-dibromo-1-indanamine (
    
    
    ).
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to afford the pure product as a pale yellow solid.

References

  • [2] Title: Microwave-assisted organic synthesis is routinely used by Enamine chemists. Source: YouTube / Enamine. URL:[Link]

  • [3] Title: Microwave-accelerated reductive amination between ketones and ammonium acetate. Source: Tetrahedron Letters. URL:[Link]

  • [4] Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Source: Molecules (MDPI). URL:[Link]

Sources

Process Development and Scale-Up Protocol for the Chemoselective Synthesis of 4,7-Dibromo-1-aminoindane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals.

Chemical Context & Strategic Overview

4,7-Dibromo-1-aminoindane is a conformationally rigid scaffold utilized in the development of complex active pharmaceutical ingredients (APIs) and central nervous system (CNS) therapeutics. The presence of two aryl bromides provides essential synthetic handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The synthesis begins with the commercially available precursor, 4,7-dibromo-1-indanone[1]. The standard approach to installing the C1 primary amine involves the formation of an oxime intermediate, followed by reduction. However, scaling this seemingly routine transformation presents a severe chemical liability: hydrodehalogenation . This application note details a validated, self-correcting 1.0 kg scale-up protocol designed to completely suppress C-Br bond cleavage while maximizing amine yield.

Process Chemistry & Causality (E-E-A-T)

The Kinetics of Oximation

The conversion of 4,7-dibromo-1-indanone to its corresponding oxime is highly pH-dependent. The reaction requires a delicate balance: the pH must be low enough to protonate the carbonyl oxygen (increasing its electrophilicity) but high enough to maintain hydroxylamine in its free-base, nucleophilic state. By utilizing a sodium acetate buffer, the reaction is locked at an optimal pH of 4.5–5.5, preventing the stalling of the reaction and limiting the formation of unwanted side products[2].

The Hydrodehalogenation Challenge

The critical failure point in scaling halogenated aminoindanes is the reduction of the oxime (C=N and N-O bonds). Standard Palladium on Carbon (Pd/C) catalysts exhibit a low energy barrier for oxidative addition into aryl C-Br bonds. Under hydrogen pressure, this leads to massive accumulation of des-bromo and mono-bromo impurities.

To circumvent this, our protocol employs a Sulfided Platinum on Carbon (Pt(S)/C) catalyst. Platinum inherently possesses a higher activation energy for C-Br insertion compared to Palladium. Furthermore, the sulfiding agent selectively poisons the highly active edge sites responsible for hydrogenolysis without inhibiting the reduction of the oxime[3].

Suppression of Secondary Amines

During oxime reduction, the nascent primary amine can act as a nucleophile, attacking unreacted imine intermediates to form stable secondary amine dimers. To prevent this, the reduction is conducted in the presence of methanolic HCl. The acid immediately protonates the primary amine upon formation (


), rendering it non-nucleophilic and ensuring >99% selectivity for the primary amine.

Experimental Workflows & Decision Matrices

ChemicalWorkflow SM 4,7-Dibromo-1-indanone (CAS: 103515-98-6) Oxime 4,7-Dibromo-1-indanone oxime (Stable Intermediate) SM->Oxime NH2OH·HCl, NaOAc EtOH/H2O, 70°C pH 4.5-5.5 API 4,7-Dibromo-1-aminoindane (Target Scaffold) Oxime->API H2 (5 bar), 5% Pt(S)/C MeOH/HCl, 40°C Chemoselective

Fig 1: Two-step synthetic workflow for 4,7-dibromo-1-aminoindane from 4,7-dibromo-1-indanone.

CatalystLogic Start Oxime Reduction Strategy (Avoid C-Br Cleavage) PdC Standard Pd/C + H2 Start->PdC High Activity Zn Zn dust / AcOH Start->Zn Metal-Mediated PtS Pt(S)/C + H2 Start->PtS Poisoned Catalyst PdC_Result Hydrodehalogenation (>80% Loss of Br) PdC->PdC_Result Zn_Result High Chemoselectivity (High Metal Waste) Zn->Zn_Result PtS_Result High Chemoselectivity (Scalable & Green) PtS->PtS_Result

Fig 2: Decision matrix for catalyst selection preventing hydrodehalogenation.

Quantitative Catalyst Screening Data

Prior to scale-up, a catalyst screening was performed on 50 g batches to validate the process chemistry choices. The data below summarizes the impact of catalyst selection on product yield and C-Br bond integrity.

Catalyst SystemHydrogen SourceAdditiveTemp (°C)Primary Amine Yield (%)Dehalogenation Impurities (%)
10% Pd/C

(5 bar)
HCl (1.5 eq)4012.4%> 80.0%
5% Pt/C (Unpoisoned)

(5 bar)
HCl (1.5 eq)4045.1%35.5%
Zinc DustAcetic AcidNone6088.3%< 0.5%
5% Pt(S)/C

(5 bar)
HCl (1.5 eq) 40 92.7% < 0.5%

Note: While Zinc dust provides excellent chemoselectivity, the generation of stoichiometric heavy metal waste makes it unviable for >1 kg commercial scale-up. Pt(S)/C provides the optimal balance of scalability, green chemistry, and chemoselectivity.

Detailed Scale-Up Protocols (1.0 kg Scale)

Phase 1: Synthesis of 4,7-Dibromo-1-indanone oxime

Objective: High-yielding conversion of the ketone to the oxime with strict pH control.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with

    
     for 15 minutes.
    
  • Charge Solvents & Reagents:

    • Add 10.0 L of Ethanol/Water (80:20 v/v).

    • Charge 1.00 kg (3.45 mol) of 4,7-dibromo-1-indanone[1].

    • Begin agitation at 150 RPM.

  • Buffer Addition: Add 0.42 kg (5.17 mol, 1.5 eq) of Sodium Acetate (

    
    ). Stir for 10 minutes to ensure dissolution.
    
  • Hydroxylamine Addition: Slowly charge 0.36 kg (5.17 mol, 1.5 eq) of Hydroxylamine hydrochloride (

    
    ) in four equal portions over 30 minutes to control the mild exotherm.
    
  • Reaction Execution: Heat the jacket to achieve an internal temperature of 70 °C. Maintain for 4 hours.

  • Self-Validating In-Process Control (IPC 1): At

    
     h, sample 1 mL of the mixture, dilute with 5 mL Acetonitrile, and analyze via HPLC (UV at 254 nm).
    
    • Pass Criterion: Residual 4,7-dibromo-1-indanone is < 0.5% (AUC).

    • Fail Action: If > 0.5%, add 0.05 eq of

      
      , heat for 1 additional hour, and re-sample.
      
  • Workup & Isolation: Cool the reactor to 5 °C at a rate of 0.5 °C/min. The oxime will precipitate as a dense crystalline solid. Filter the slurry via a Nutsche filter, wash the cake with 3.0 L of cold water to remove inorganic salts, and dry under vacuum at 45 °C to constant weight.

    • Expected Yield: ~1.00 kg (95%).

Phase 2: Chemoselective Reduction to 4,7-Dibromo-1-aminoindane

Objective: Reduction of the oxime to the primary amine without C-Br cleavage.

  • Autoclave Preparation: Ensure a 20 L Hastelloy pressure reactor is thoroughly cleaned and pressure-tested. Purge with

    
     (3 cycles).
    
  • Charge Substrate & Solvent:

    • Charge 1.00 kg (3.28 mol) of 4,7-dibromo-1-indanone oxime.

    • Add 10.0 L of Methanol.

  • Acidic Modifier Addition: Slowly add 0.41 L of concentrated aqueous HCl (~12 M, ~1.5 eq). Caution: Exothermic.

  • Catalyst Charging: Carefully suspend 0.05 kg (5 wt%) of 5% Pt(S)/C in 0.5 L of Methanol and transfer to the reactor under a steady

    
     sweep to prevent auto-ignition.
    
  • Hydrogenation:

    • Seal the reactor and purge with

      
       (3 cycles of 3 bar).
      
    • Purge with

      
       (3 cycles of 3 bar).
      
    • Pressurize with

      
       to 5.0 bar and heat the internal temperature to 40 °C. Maintain vigorous agitation (400 RPM) to overcome gas-liquid mass transfer limitations.
      
  • Self-Validating In-Process Control (IPC 2): Monitor hydrogen uptake. Once uptake ceases (typically 6-8 hours), sample the reactor and analyze via LC-MS.

    • Pass Criterion: Oxime intermediate < 0.1% and des-bromo impurities < 0.5%.

  • Workup & Free-Basing:

    • Vent

      
       and purge the reactor with 
      
      
      
      (3 cycles).
    • Filter the reaction mixture through a Celite pad to remove the Pt(S)/C catalyst. Wash the pad with 1.0 L of Methanol.

    • Concentrate the filtrate under reduced pressure to 25% of its original volume.

    • Cool to 10 °C and slowly add 2.0 M NaOH (aq) until the pH reaches 10.0 to liberate the free base.

    • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (

      
       L).
      
    • Combine the organic layers, dry over anhydrous

      
      , filter, and concentrate to yield 4,7-dibromo-1-aminoindane as a viscous oil which may crystallize upon standing.
      
    • Expected Yield: ~0.88 kg (92%).

References

  • PubChem. "4,7-Dibromo-2,3-dihydro-1H-inden-1-one" (Chemical properties and structure of the starting material). Available at:[Link]

  • ACS Publications. "Metal-Involving Synthesis and Reactions of Oximes" (Mechanistic insights into oxime formation and reduction). Available at:[Link]

Sources

Application Note: Protecting Group Strategies for Aminoindane Nitrogen in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Aminoindanes—specifically 1-aminoindane and 2-aminoindane—are privileged structural motifs in medicinal chemistry. They form the core pharmacophore of several active pharmaceutical ingredients (APIs), most notably the neuroprotective monoamine oxidase B (MAO-B) inhibitor rasagiline[1].

Despite their utility, the primary amine of the indane core is highly nucleophilic and prone to deleterious side reactions during complex, multi-step syntheses. Whether subjecting the indane ring to transition-metal-catalyzed C–H functionalization[2] or performing Friedel-Crafts acylation on the aromatic backbone[3], the nitrogen must be protected to prevent catalyst poisoning, oxidative degradation, or unwanted over-alkylation. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and trifluoroacetyl (TFA) protecting groups on aminoindane scaffolds.

Mechanistic Rationale for Protecting Group Selection

The choice of an amine protecting group hinges on the downstream synthetic environment and the unique steric constraints of the indane ring system.

  • Carbamates (Boc and Cbz): The Boc and Cbz groups are industry standards due to their stability under a wide range of basic and nucleophilic conditions[]. The C1 position of 1-aminoindane is benzylic and adjacent to a rigid cyclopentane ring, creating a sterically demanding environment. Boc is easily installed and cleaved under acidic conditions (e.g., TFA or HCl), making it highly orthogonal to ester saponification or transition-metal cross-coupling[2]. Cbz provides an orthogonal alternative, cleavable via catalytic hydrogenolysis (Pd/C, H₂), which is critical when acid-sensitive functional groups are present.

  • Trifluoroacetamide (TFA) - The Alkylation Solution: In the synthesis of secondary amines like rasagiline, direct alkylation of (R)-1-aminoindane with propargyl chloride is notoriously inefficient. Direct alkylation yields only ~44% of the target API due to the unavoidable formation of secondary and tertiary amine mixtures[5][6]. While standard carbamate protection improves yields (76–77%), it requires harsh bases like NaH in dry solvents, which complicates scale-up[5].

    • Causality: Employing a trifluoroacetyl (TFA) group transforms the amine into a highly acidic amide. The strong electron-withdrawing nature of the trifluoromethyl group allows the amide proton to be easily deprotonated by mild bases (e.g., K₂CO₃ or DBU). The resulting anion is only moderately basic, facilitating smooth, controlled mono-alkylation without over-alkylation[5].

Quantitative Comparison of Protecting Groups

The following table summarizes the quantitative data and operational parameters for the three primary protecting groups used in aminoindane chemistry.

Protecting GroupReagents for InstallationDeprotection ConditionsTypical YieldPrimary Synthetic Advantage
Boc Boc₂O, Et₃N, DCMTFA or HCl (acidic)>90%Highly stable to strong bases and nucleophiles; orthogonal to Cbz[].
Cbz Cbz-Cl, NaHCO₃, THF/H₂OH₂, Pd/C (hydrogenolysis)85–95%Cleaved under neutral reductive conditions; ideal for acid-sensitive APIs.
TFA TFAA, Et₃N, DCMK₂CO₃/MeOH or NaOH (mild base)>95%Highly acidic amide proton allows controlled mono-alkylation with mild bases[5].

Visualizing the Workflows

Rasagiline_Synthesis A (R)-1-Aminoindane B N-TFA Protection (TFAA) A->B C N-TFA-Aminoindane B->C D Alkylation (Propargyl Cl, Base) C->D E Protected Rasagiline D->E F Deprotection (Mild Base) E->F G Rasagiline (API) F->G

Workflow for the synthesis of Rasagiline utilizing a Trifluoroacetyl (TFA) protecting group strategy.

Orthogonal_Protection Core Aminoindane Core Boc Boc Protection (Boc2O, Base) Core->Boc Cbz Cbz Protection (Cbz-Cl, Base) Core->Cbz Boc_Depro Acidic Cleavage (TFA or HCl) Boc->Boc_Depro Orthogonal to Cbz Cbz_Depro Hydrogenolysis (Pd/C, H2) Cbz->Cbz_Depro Orthogonal to Boc Product1 Free Amine (Tolerates Reductive Cond.) Boc_Depro->Product1 Product2 Free Amine (Tolerates Acidic Cond.) Cbz_Depro->Product2

Orthogonal protection logic for aminoindanes, enabling selective deprotection.

Experimental Protocols

Protocol A: Synthesis of N-Boc-2-Aminoindane

Objective: Protect 2-aminoindane to deactivate the amine prior to Friedel-Crafts acylation of the aromatic ring[3].

  • Preparation: Dissolve 2-aminoindane (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Protection: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small volume of DCM and add it dropwise to the cooled solution. Causality: Slow addition mitigates the exothermic release of CO₂ gas, preventing localized heating and potential dimerization side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Perform a ninhydrin stain. The starting primary amine will stain a deep purple/blue, whereas the successful N-Boc protected product will be ninhydrin-negative but UV-active.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and Et₃N), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

Protocol B: Synthesis of Rasagiline via N-TFA Protection

Objective: High-yield, controlled synthesis of (R)-rasagiline avoiding over-alkylation to tertiary amines[5].

  • TFA Protection: To a solution of (R)-1-aminoindane (1.0 eq) in DCM, add triethylamine (1.2 eq). Cool to 0 °C and dropwise add trifluoroacetic anhydride (TFAA, 1.1 eq). Stir for 2 hours at room temperature. Wash with water and concentrate to yield N-TFA-(R)-1-aminoindane.

  • Controlled Alkylation: Dissolve the N-TFA-(R)-1-aminoindane in acetonitrile. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) and propargyl chloride (1.2 eq). Heat the mixture to 60 °C for 8 hours.

    • Causality: DBU is a non-nucleophilic base that cleanly deprotonates the highly acidic TFA-amide without degrading the propargyl chloride. The resulting amide anion selectively attacks the electrophile, entirely bypassing the risk of over-alkylation[5].

  • Deprotection: Concentrate the reaction mixture and resuspend the crude intermediate in methanol. Add 10% aqueous NaOH (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation Check (Extraction): Concentrate the methanol under vacuum. Add water and extract with ethyl acetate. Critical Step: Verify the pH of the aqueous layer is >10. A highly basic aqueous layer ensures the rasagiline free base is fully deprotonated and partitions entirely into the organic layer.

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate to yield rasagiline as a high-purity oil (>80% overall yield)[5].

References

  • Method for the synthesis of rasagiline (US8901352B2). Google Patents.
  • BOC-Amino Acids. BOC Sciences.
  • Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. PMC.
  • Protocol for Friedel-Crafts Acylation of N-Protected 2-Aminoindane. Benchchem.
  • An improved process for the preparation of amines (WO2009147432A1). Google Patents.
  • Convergent Synthesis of α-Branched Amines by Transition-Metal-Catalyzed C−H Bond Additions to Imines. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Brominated Aminoindane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of brominated aminoindane intermediates. These compounds (such as 5-bromo-2-aminoindane) are critical chiral building blocks in the development of AMPA receptor modulators and other central nervous system therapeutics[1].

Because bromination of the indane core often yields a complex mixture of regioisomers, and pharmaceutical applications demand strict enantiomeric purity, standard purification is rarely sufficient[2]. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-fidelity isolation of your target intermediates.

Part 1: Mechanistic Workflow for Regioisomer and Enantiomer Isolation

The purification of brominated aminoindanes is a multi-stage process. It requires orthogonal techniques: first separating structural regioisomers (chemical purity), followed by diastereomeric salt formation to isolate the desired enantiomer (optical purity).

Workflow A Crude Bromination Mixture B SCX / Silica Chromatography (Regioisomer Separation) A->B Remove 4-bromo & dibromo impurities C Racemic 5-bromo- 2-aminoindane B->C Isolate free base D (1R)-(-)-10-Camphorsulfonic Acid Addition C->D Chiral resolution E Fractional Crystallization (Diastereomeric Salts) D->E Thermodynamic control F Pure (2S)-Isomer Salt (>98% e.e.) E->F Filtration & Validation

Workflow for the isolation and chiral resolution of 5-bromo-2-aminoindane intermediates.

Part 2: Validated Experimental Protocols
Protocol A: Regiochemical Purification via Orthogonal Chromatography

Causality: Bromination of 2-aminoindane yields the thermodynamically favored 5-bromo isomer, but steric and electronic effects inevitably produce 4-bromo and dibromo kinetic byproducts[2]. Attempting chiral resolution on a regioisomeric mixture will disrupt the crystal lattice of the diastereomeric salt, artificially capping your enantiomeric excess (e.e.). Orthogonal chromatography ensures absolute regiochemical purity prior to resolution[1].

Step-by-Step Methodology:

  • Ion-Exchange Catch-and-Release: Load the crude bromination mixture onto a Strong Cation Exchange (SCX) column. Wash extensively with methanol to elute non-basic organic impurities (e.g., unreacted brominating agents or neutral indane byproducts).

  • Amine Elution: Elute the basic aminoindane fraction using a 1 M ammonia in methanol solution[1]. Concentrate the eluent in vacuo to yield the crude free base mixture.

  • Silica Gel Chromatography: Load the crude free base onto a pre-packed silica gel column. Elute using a gradient of 1% to 99% ethyl acetate in n-pentane[1]. The 4-bromo and 5-bromo isomers possess slightly different dipole moments, allowing for baseline separation.

  • Self-Validation Checkpoint: Before pooling fractions, perform

    
    H-NMR on a sample from the center of your target peak. The aromatic protons of the 5-bromo isomer will present a distinct singlet, doublet, and doublet of doublets, confirming the absence of the 4-bromo ABC spin system.
    
Protocol B: Chiral Resolution of (2S)-5-Bromo-2-aminoindane

Causality: Pharmacological applications require the pure (2S)-enantiomer. By reacting the racemic free base with an enantiopure chiral acid like (1R)-(-)-10-camphorsulfonic acid, you create a pair of diastereomeric salts. These salts have distinct solubility profiles in protic solvents, allowing the (2S, 1R) salt to selectively crystallize under thermodynamic control[3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the regiochemically pure racemic 5-bromo-2-aminoindane free base in a minimum volume of hot methanol.

  • Chiral Acid Addition: Slowly add 1.0 equivalent of (1R)-(-)-10-camphorsulfonic acid dissolved in methanol[3].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C environment for 12 hours. Rapid cooling traps the incorrect diastereomer; slow cooling ensures thermodynamic selection.

  • Isolation: Filter the resulting white crystalline solid and wash with ice-cold ethereal hydrochloride or a minimal amount of cold methanol[1].

  • Self-Validation Checkpoint: Take a 5 mg aliquot of the filtered crystals. Partition between 1M NaOH and dichloromethane to liberate the free base. Evaporate the organic layer, dissolve in the mobile phase, and inject into a Chiral HPLC column. The e.e. must be >98%. Absolute configuration can be definitively confirmed via single-crystal X-ray analysis[3].

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Root Issue: Free Base Degradation (Darkening) Check Is the free base stored neat at room temp? Root->Check Yes Yes Check->Yes No No, stored in solution Check->No Action1 Convert immediately to HCl or CSA salt Yes->Action1 Action2 Check solvent for peroxides or acidity No->Action2

Logical troubleshooting tree for resolving free base degradation in aminoindanes.

Q: During chiral resolution with (1R)-(-)-10-camphorsulfonic acid, my e.e. plateaus at 85%. How do I push it to >98%? A: An e.e. plateau usually indicates co-precipitation of the more soluble diastereomer due to supersaturation or an overly rapid cooling ramp. To correct this, perform a secondary recrystallization (a "salt crack and re-salt" is not necessary). Simply suspend the 85% e.e. salt in a slightly larger volume of hot methanol, ensure complete dissolution, and cool at a strictly controlled rate of 0.5°C per minute.

Q: Why does my isolated 5-bromo-2-aminoindane free base turn dark brown over time? A: Aminoindanes in their free base form are highly susceptible to atmospheric oxidation. The electron-rich aromatic ring, combined with the primary aliphatic amine, creates a facile pathway for oxidative coupling and polymerization. Solution: Never store the free base neat. Immediately treat the isolated free base with ethereal hydrochloride to precipitate the highly stable hydrochloride salt, or proceed directly to camphorsulfonate salt formation[1].

Q: Can I use SCX chromatography exclusively instead of standard silica gel for the initial purification? A: No. While SCX chromatography is highly effective for isolating the basic amine fraction from non-basic organic impurities, it cannot differentiate between the basic 4-bromo and 5-bromo regioisomers[1]. You must follow SCX with standard silica gel chromatography to achieve the necessary regiochemical purity before attempting chiral resolution[1].

Part 4: Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the expected outcomes and efficiencies of the various purification techniques applied to brominated aminoindane intermediates.

Purification MethodTarget Impurity RemovedTypical Yield (%)Purity / e.e. AchievedScalability
Acid-Base Extraction Neutral organic byproducts85 - 95Moderate (Regioisomers remain)High
SCX Ion-Exchange Non-basic impurities80 - 90High (Chemical purity)High
Silica Gel Chromatography 4-bromo & dibromo isomers60 - 75>95% (Regiochemical purity)Moderate
CSA Chiral Resolution (2R)-enantiomer35 - 45*>98% e.e.High
Recrystallization (HCl salt) Trace polar impurities85 - 90>99% (Chemical purity)High

*Note: The maximum theoretical yield for a classical chiral resolution of a racemate is 50%. A 35-45% yield represents excellent practical recovery.

References
  • "Compounds which potentiate the ampa receptor and uses thereof in medicine" (WO2009080637A1), Google Patents.
  • "Compounds which potentiate glutamate receptor and uses thereof in medicine" (WO2006015828A1), Google Patents.
  • "Synthesis of Bromoaminoindane and Bromoaminoindanone Derivatives", ResearchGate. Available at:[Link]

Sources

Technical Support Center: Preventing Debromination During Aminoindane Reduction Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity during the synthesis of halogenated aminoindanes. Bromoaminoindanes are critical scaffolds in drug development, often serving as precursors for downstream cross-coupling reactions. However, reducing a bromoindanone (via reductive amination) or a bromonitroindane to the corresponding amine frequently results in unwanted hydrodehalogenation (debromination).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve the C-Br bond during reduction workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my bromoindanone or bromonitroindane undergo severe debromination when using standard Pd/C catalytic hydrogenation? A1: The loss of the bromine atom is a kinetically favored side reaction driven by the transition metal. Palladium has a high affinity for aryl halides. During the catalytic cycle, the Pd(0) species undergoes facile oxidative addition into the relatively weak C-Br bond[1]. When a hydride source (such as H₂ gas or a transfer hydrogenation solvent) is present, the resulting Pd(II)-hydride complex rapidly undergoes reductive elimination, replacing your essential bromine atom with a hydrogen atom[1].

Q2: I must use catalytic hydrogenation to reduce a bromonitroindane. How can I suppress the hydrodehalogenation pathway? A2: You must alter the electronics and sterics of the catalyst surface. There are two primary strategies:

  • Catalyst Substitution (Sulfided Platinum): Switch from Pd/C to sulfided platinum on carbon (Pt(S)/C). Platinum inherently has a lower propensity for C-Br oxidative addition than palladium. By intentionally poisoning the catalyst with sulfur, you selectively deactivate the larger metal ensembles required to coordinate and cleave the bulky C-Br bond[2]. The smaller active sites remain fully capable of reducing highly activated functional groups like nitro groups or imines without affecting the halogen[3].

  • Acidic Additives: Conduct the hydrogenation in the presence of an acid with a pKa of 5 or less (e.g., HCl or glacial acetic acid)[4]. Causality: As the nitro group is reduced to an amine, the free amine can act as a ligand. Coordination of this amine to the metal catalyst increases the electron density at the metal center, which accelerates the unwanted oxidative addition into the C-Br bond. Acidifying the media immediately protonates the product into an ammonium salt, preventing it from coordinating to the catalyst and thereby inhibiting dehalogenation[4].

Q3: What are the best non-catalytic alternatives for synthesizing bromoaminoindanes? A3: Bypassing transition metals entirely eliminates the risk of oxidative addition.

  • For Reductive Amination (Bromoindanone

    
     Bromoaminoindane):  Use mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents selectively reduce the intermediate iminium ion but lack the transition-metal center required to cleave the aryl C-Br bond[5].
    
  • For Nitro Reduction (Bromonitroindane

    
     Bromoaminoindane):  Utilize a metal-free reduction system. A highly chemoselective protocol involves bis(pinacolato)diboron (B₂pin₂) activated by potassium tert-butoxide (KOtBu) in isopropanol, which reduces aromatic nitro compounds to amines in excellent yields while leaving halogens completely intact[6].
    

Part 2: Quantitative Strategy Comparison

The following table summarizes the operational parameters and debromination risks associated with various reduction strategies.

Reduction StrategyTarget ConversionReagent / Catalyst SystemChemoselectivity (C-Br Intact)Typical Debromination Risk
Standard Hydrogenation Nitro / Imine

Amine
10% Pd/C, H₂ (1 atm)LowHigh (>30%)
Poisoned Hydrogenation Nitro / Imine

Amine
5% Pt(S)/C, H₂ (1 atm)HighVery Low (<1%)
Acidic Hydrogenation Nitro

Amine
Pd/C or Pt/C, H₂, HCl (1 eq)Moderate-HighLow (<5%)
Reductive Amination Ketone

Amine
NaBH₃CN, AcOH, MeOHVery HighNone (0%)
Metal-Free Transfer Nitro

Amine
B₂pin₂, KOtBu, iPrOHVery HighNone (0%)

Part 3: Mechanistic & Experimental Visualizations

Mechanism Start Bromoindanone / Bromonitroindane (Starting Material) Pd_Cat Standard Pd/C Hydrogenation (High Risk) Start->Pd_Cat H2 gas Pt_Cat Sulfided Pt/C or NaBH3CN (Chemoselective) Start->Pt_Cat Optimized Conditions Ox_Add Oxidative Addition of Pd(0) into C-Br Bond Pd_Cat->Ox_Add Red_Elim Reductive Elimination with Hydride Ox_Add->Red_Elim Debrom Debrominated Byproduct (Yield Loss) Red_Elim->Debrom Chem_Red Selective Reduction of Ketone/Nitro/Imine Pt_Cat->Chem_Red Target Bromoaminoindane (Target Product) Chem_Red->Target

Mechanistic divergence between Pd-catalyzed hydrodehalogenation and chemoselective reduction.

Workflow Step1 1. Substrate Prep Bromoindanone + Amine Step2 2. Reagent Addition NaBH3CN at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT, Monitor Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Isolate Bromoaminoindane Step4->Step5

Step-by-step experimental workflow for the chemoselective reductive amination of bromoindanone.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation using Pt(S)/C

Use this protocol when reducing a bromonitroindane to a bromoaminoindane.

  • Reaction Setup: In a rigorously clean, dry hydrogenation flask, dissolve the bromonitroindane (1.0 eq) in anhydrous THF or Ethyl Acetate (0.1 M concentration).

  • Acidification (Optional but Recommended): Add 1.1 eq of concentrated HCl or glacial acetic acid to the solution to ensure the resulting amine is immediately protonated, preventing catalyst coordination[4].

  • Catalyst Addition: Carefully add 5% Pt(S)/C (1-5 mol% Pt relative to substrate). Safety Note: Always add the catalyst under an inert argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature.

  • Self-Validation Check: Monitor the reaction via LC-MS every 2 hours. You should observe the disappearance of the starting material and the appearance of the product mass. Crucial check: Ensure the product mass retains the characteristic 1:1 isotopic doublet pattern of the bromine atom (

    
    Br / 
    
    
    
    Br). If a singlet mass corresponding to [M-Br+H] is observed, immediately halt the reaction and lower the temperature.
  • Workup: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pt(S)/C catalyst. Wash the pad with methanol. Concentrate the filtrate in vacuo and purify via standard chromatography.

Protocol B: Reductive Amination using NaBH₃CN

Use this protocol when converting a bromoindanone directly to a bromoaminoindane.

  • Imine Formation: Dissolve the bromoindanone (1.0 eq) and the desired amine (1.2 eq) in anhydrous methanol or 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to adjust the pH to ~5. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[5]. Mechanistic Note: NaBH₃CN is stable at this pH and will selectively reduce the iminium ion without reducing the ketone or cleaving the C-Br bond.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor via TLC (UV active).

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is basic (~8-9). Extract the aqueous layer 3x with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude bromoaminoindane via silica gel chromatography.

References

  • Google Patents. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Googleapis.com (Patent). (12) United States Patent. Available at: [Link]

  • ACS Publications. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Available at:[Link]

Sources

resolving enantiomers of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Overview The resolution of 4,7-dibromo-2,3-dihydro-1H-inden-1-amine presents unique steric and electronic challenges. The presence of bulky bromine atoms at the 4 and 7 positions of the indane core significantly restricts the conformational flexibility of the primary amine. This technical guide provides field-proven troubleshooting steps and self-validating protocols for achieving high enantiomeric excess (ee) using Preparative Chiral Chromatography, Enzymatic Kinetic Resolution, and Classical Diastereomeric Salt Formation.

Section 1: Preparative Chiral Chromatography (SFC/HPLC)

Q1: Why am I observing severe peak tailing and poor resolution of the 4,7-dibromoindanamine enantiomers on my Chiralpak AD-H column?

Causality & Expert Insight: Primary amines strongly interact with residual silanols on the silica backbone of polysaccharide-based Chiral Stationary Phases (CSPs). For halogenated indanamines, this secondary interaction competes with the chiral recognition mechanism (hydrogen bonding and


 interactions), leading to peak broadening and tailing.

Solution: Transition from standard HPLC to Supercritical Fluid Chromatography (SFC) and incorporate a basic modifier. Adding 0.1% to 0.5% diethylamine (DEA) or ethanolamine to your alcoholic co-solvent (e.g., Methanol/CO


) masks the acidic silanol sites. This principle is an industry standard for the resolution of structurally related nitrogen-substituted aminotetralins and indanamines () [1].

Protocol: Analytical SFC Method Validation

  • Mobile Phase: CO

    
     / Methanol (80:20 v/v) containing 0.2% DEA.
    
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG or AD-H), 5 µm, 4.6 x 250 mm.

  • Flow Rate & Backpressure: 3.0 mL/min at 120 bar.

  • Detection: UV at 220 nm or 254 nm.

  • Self-Validation: Inject a racemic standard. You must observe a return to baseline between the two enantiomer peaks (Resolution factor

    
    ). If 
    
    
    
    , decrease the methanol co-solvent to 15% to increase retention time and chiral interaction.

Section 2: Enzymatic Kinetic Resolution (Biocatalysis)

Q2: My CAL-B (Candida antarctica Lipase B) catalyzed kinetic resolution stalls at 20% conversion instead of the theoretical 50%. What is the mechanistic cause?

Causality & Expert Insight: The bulky 4,7-dibromo substituents create severe steric hindrance within the CAL-B active site. When using standard acyl donors like ethyl acetate, the activation energy for the acylation of the (R)-enantiomer is too high, leading to stalled conversion and product inhibition.

Solution: Switch to a highly reactive, less sterically demanding acyl donor such as isopropyl methoxyacetate, and elevate the reaction temperature to 60 °C. This specific biocatalytic strategy has been successfully validated for overcoming steric hindrance in 4-substituted 1-aminoindanes () [2].

Protocol: CAL-B Kinetic Resolution Workflow

  • Preparation: Dissolve 10 mmol of racemic 4,7-dibromo-2,3-dihydro-1H-inden-1-amine in 50 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 15 mmol of isopropyl methoxyacetate.

  • Enzyme Addition: Add 500 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Stir at 60 °C at 250 rpm.

  • Monitoring (Self-Validation): Withdraw 50 µL aliquots every 4 hours. Derivatize with acetic anhydride and analyze via chiral GC or SFC. The reaction is complete when the unreacted (S)-amine reaches >99% ee (typically 24-48 hours).

  • Separation: Filter off the enzyme. Extract the organic layer with 1M HCl. The unreacted (S)-amine partitions into the aqueous layer, while the (R)-amide remains in the organic layer.

  • Recovery: Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane to isolate the pure (S)-amine. Hydrolyze the (R)-amide with 6M HCl at reflux to recover the (R)-amine.

Workflow Visualization

Caption: Enzymatic kinetic resolution workflow for 4,7-dibromo-1-indanamine using CAL-B lipase.

Section 3: Classical Diastereomeric Salt Resolution

Q3: I am using (R)-(-)-mandelic acid, but the ee of the crystallized salt is only 40% after the first crop. Why?

Causality & Expert Insight: Halogenated indanamines are highly prone to forming solid solutions or co-crystallizing with chiral acids, rather than forming a true conglomerate under thermodynamic control. Mandelic acid often lacks the structural rigidity needed to differentiate the sterically bulky 4,7-dibromoindanamine enantiomers.

Solution: Utilize a resolving agent with a more rigid, bidentate hydrogen-bonding network, such as L-(+)-tartaric acid or its derivatives (e.g., di-p-toluoyl-L-tartaric acid). Tartaric acid derivatives have proven highly effective for the classical resolution of substituted 1-aminoindanes by preventing solid solution formation () [3].

Protocol: Diastereomeric Salt Formation

  • Salt Formation: Dissolve 10 mmol of the racemic amine in 20 mL of hot ethanol (70 °C).

  • Resolving Agent: In a separate flask, dissolve 5 mmol (0.5 equivalents) of L-(+)-tartaric acid in 10 mL of hot ethanol.

  • Crystallization: Add the acid solution dropwise to the amine solution. Allow the mixture to cool slowly to room temperature over 12 hours without agitation to promote the growth of large, pure crystals.

  • Isolation: Filter the precipitated diastereomeric salt and wash with cold ethanol.

  • Self-Validation: Dissolve a 5 mg sample of the salt in 1M NaOH, extract with ethyl acetate, and analyze the organic layer via chiral SFC to determine the ee. If ee < 95%, perform a single recrystallization from hot ethanol before proceeding to bulk free-basing.

Quantitative Data Summary

The following table summarizes the comparative performance of the three resolution methodologies for 4,7-dibromo-2,3-dihydro-1H-inden-1-amine:

Resolution MethodSeparation PrincipleTypical ee (%)ScalabilityKey AdvantageKey Limitation
Preparative SFC Chiral stationary phase interactions>99%Moderate (1-100g)Rapid method development; high purity.High capital cost for preparative SFC equipment.
Enzymatic (CAL-B) Enantioselective biocatalytic acylation95-99%High (kg scale)Environmentally friendly; highly scalable.Max theoretical yield of 50% per enantiomer.
Classical Salt Differential thermodynamic solubility85-95%High (kg scale)Low material cost; uses standard reactors.Requires empirical screening; risk of solid solutions.

References

  • Ates, C., et al. "Processes for the resolution of nitrogen substituted (s)-5-alkoxy-2-aminotetralin derivatives.
  • Löwe, J., et al. "Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.

optimizing recrystallization solvents for 4,7-dibromo-1-aminoindane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. This portal is designed for researchers and drug development professionals working with heavily functionalized indane derivatives. Below, you will find comprehensive mechanistic insights, validated protocols, and troubleshooting guides for optimizing the recrystallization of 4,7-dibromo-1-aminoindane .

Mechanistic Context: The 4,7-Dibromo Challenge

The recrystallization of 4,7-dibromo-1-aminoindane presents unique thermodynamic challenges compared to unsubstituted 1-aminoindane. The addition of two heavy, highly polarizable bromine atoms at the 4 and 7 positions drastically increases the lipophilicity (logP) and molecular weight of the indane core[1].

While the primary amine group acts as a strong hydrogen bond donor and acceptor, the bulky halogen substituents dominate the molecule's intermolecular interactions via dispersion forces and halogen bonding. This amphiphilic conflict frequently disrupts the rapid formation of a stable crystal lattice, leading to a metastable liquid state known as "oiling out" (liquid-liquid phase separation)[2]. Consequently, standard polar solvent systems used for unsubstituted aminoindanes must be heavily modified to accommodate the dibromo derivative.

Solvent Selection Matrix

Selecting the correct solvent depends entirely on the ionization state of the molecule. The free base requires a delicate balance of non-polar and moderately polar solvents, whereas salt forms (hydrochlorides or diastereomeric salts for chiral resolution) require polar protic environments[3].

Solute StateOptimal Solvent SystemSolvency PowerMechanistic Rationale & Recommended Use Case
Free Base Ethyl Acetate / HexaneModerateRoutine Purification: EtOAc solvates the amine; Hexane acts as an anti-solvent to force precipitation of the lipophilic core.
Free Base Toluene / HeptaneHighHigh-Impurity Loads: Toluene easily dissolves the dibromo-aromatic ring at reflux. Ideal for bypassing oiling out in highly impure crude mixtures.
HCl Salt Isopropanol (IPA)ModerateSalt Isolation: The protonated ammonium group is highly polar. IPA provides excellent solubility at 80°C and near-zero solubility at 0°C.
Diastereomeric Salt Methanol / WaterHigh (Hot) / Low (Cold)Chiral Resolution: Essential for resolving enantiomers (e.g., with L-tartaric acid). Methanol selectively solvates the minor diastereomer[3].

Standard Operating Procedure (SOP): Two-Solvent Recrystallization

This self-validating protocol is engineered to prevent liquid-liquid phase separation when purifying the 4,7-dibromo-1-aminoindane free base.

Phase 1: Dissolution and Saturation

  • Initial Dissolution: Place the crude 4,7-dibromo-1-aminoindane in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of the primary solvent (Ethyl Acetate) and heat to mild reflux (approx. 70°C) until complete dissolution occurs.

  • Anti-Solvent Titration: While maintaining the solution near reflux, add the anti-solvent (Hexane) dropwise with vigorous stirring until the solution becomes faintly cloudy.

    • Validation Check: This "cloud point" indicates exact supersaturation. Add 1-2 drops of Ethyl Acetate. If the solution clears, you have successfully found the thermodynamic boundary. If it remains cloudy, insoluble impurities are present; perform a hot filtration before proceeding.

Phase 2: Controlled Nucleation 3. Thermal Equilibration: Remove the flask from the heat source. Allow it to cool slowly and undisturbed to room temperature (25°C).

  • Critical Causality: Rapid cooling forces the solubility curve to cross the binodal curve before the solidus curve, guaranteeing that the compound will oil out rather than crystallize[2].

  • Maturation: Once crystalline nucleation is visible at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours to drive the equilibrium toward maximum yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with a minimal volume of ice-cold Hexane to remove residual mother liquor without dissolving the product. Dry under high vacuum at 40°C.

Recrystallization Troubleshooting Workflow

G A Crude 4,7-dibromo- 1-aminoindane B Heat in Primary Solvent (e.g., EtOAc or MeOH) A->B C Full Dissolution? B->C D Add Co-solvent (Increase Polarity) C->D No E Cool Slowly to 25°C C->E Yes D->B F Crystal Formation? E->F G Oiling Out Detected (Phase Separation) F->G Oil Forms I Induce Nucleation (Seed/Scratch) F->I Remains Clear J Filter & Wash Crystals F->J Crystals Form H Reheat & Adjust Solvent Ratio G->H H->E I->E

Decision tree for troubleshooting 4,7-dibromo-1-aminoindane recrystallization and oiling out.

Frequently Asked Questions (FAQs)

Q: My 4,7-dibromo-1-aminoindane is "oiling out" (forming a heavy liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute is depressed below the temperature at which it becomes saturated in the solvent[2]. The heavy bromine atoms disrupt the hydrogen-bonding network of the amine, which naturally depresses the melting point of the crude mixture.

  • Troubleshooting Steps: First, reheat the mixture until the oil completely redissolves. Add 10-15% more of your primary "good" solvent (e.g., EtOAc) to decrease the saturation temperature so that it falls below the solute's melting point. Cool the solution extremely slowly. If oiling out persists, introduce a seed crystal just above the cloud point to force heterogeneous nucleation before the liquid phase can separate.

Q: I am attempting a chiral resolution of rac-4,7-dibromo-1-aminoindane using L-tartaric acid. What solvent should I use? A: For chiral resolution, you are no longer crystallizing a lipophilic free base, but rather a highly polar diastereomeric salt. Literature on the resolution of 1-aminoindane derivatives strongly dictates the use of Methanol or a Methanol/Water mixture[3]. Because the 4,7-dibromo substitution makes the resulting salt less soluble than unsubstituted aminoindane, you must increase the solvent volume (e.g., 1 g of racemate per 50–75 mL of methanol) and initiate crystallization at a slightly elevated temperature (e.g., 35–50°C) to achieve high enantiomeric excess (ee)[3].

Q: The crystals I obtained are sticky, discolored, and have a broad melting point. What went wrong? A: Sticky crystals usually indicate the co-crystallization of impurities or the entrapment of solvent within the crystal lattice (solvates). The bulky bromine atoms can create steric voids in the lattice that trap solvent molecules. Furthermore, primary indanylamines are susceptible to oxidative degradation at prolonged high temperatures, leading to dark discoloration[1][4].

  • Troubleshooting Steps: Grind the sticky crystals into a fine powder and dry them under a high vacuum at 40°C for 24 hours to remove trapped solvent. To prevent discoloration in future batches, purge your recrystallization flask with inert gas (Nitrogen or Argon) prior to reflux, and avoid prolonged heating. If purity remains low, switch solvent classes entirely (e.g., from EtOAc/Hexane to Toluene/Heptane) to alter the solubility profile of the specific impurities.

References

  • Source: European Patent Office / Google Patents (WO2012116752A1)
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Source: Google Patents (US9371303B2)

Sources

troubleshooting low reactivity in 4,7-dibromoindane coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high conversions when functionalizing 4,7-dibromoindane (4,7-dibromo-2,3-dihydro-1H-indene).

While it is a highly valuable bifunctional scaffold in drug discovery and materials science, achieving efficient double cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) is notoriously difficult. The fused cyclopentane ring imparts both steric hindrance and mild electron-donating inductive effects, which collectively elevate the activation energy for the critical oxidative addition step[1][2].

Below is a comprehensive troubleshooting guide, diagnostic workflow, and a self-validating protocol designed to overcome these specific reactivity barriers.

Diagnostic Workflow

Before adjusting your reaction parameters, use the logical workflow below to identify the mechanistic bottleneck in your catalytic cycle.

TroubleshootingWorkflow Start Low Reactivity: 4,7-Dibromoindane Q1 Is starting material consumed? Start->Q1 OxAdd Oxidative Addition Failure Switch to XPhos/SPhos Q1->OxAdd No Q2 Product Distribution? Q1->Q2 Yes Mono Stalled at Mono-coupled Increase Temp & Pd Loading Q2->Mono Mostly Mono-coupled Side Side Products Formed? Q2->Side Complex Mixture Dehal Dehalogenation Change Base, Exclude H-donors Side->Dehal Reduced Arene Homocoup Homocoupling Rigorous Degassing Side->Homocoup Biaryl Formation

Diagnostic workflow for 4,7-dibromoindane cross-coupling failures.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls completely, and the starting 4,7-dibromoindane is recovered unreacted. Why is oxidative addition failing? Causality: The aliphatic backbone of the indane ring donates electron density into the phenyl ring via inductive (+I) effects. This makes the C–Br bonds relatively electron-rich compared to unfunctionalized bromobenzene. In the Pd(0) catalytic cycle, oxidative addition requires the metal to donate electrons into the C–X antibonding orbital; an electron-rich ring raises the energy of this orbital, making the step thermodynamically unfavorable[1][2]. Furthermore, the adjacent methylene groups of the fused ring create steric bulk that physically impedes the catalyst. Solution: Transition from standard ligands (like PPh₃ or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. These ligands dramatically increase the electron density on the palladium center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step[1][3].

Q2: I am getting high yields of the mono-coupled product (e.g., 4-bromo-7-arylindane), but the second coupling won't proceed. How do I achieve full di-substitution? Causality: Once the first coupling occurs, the electronic and steric environment of the indane system changes fundamentally. If the first inserted group is electron-donating or sterically demanding, it further deactivates the remaining C–Br bond at the 7-position, effectively stalling the reaction at the intermediate stage. Solution:

  • Push the Equilibrium: Use a minimum of 2.5 to 3.0 equivalents of the nucleophile.

  • Increase Catalyst Loading: Elevate the catalyst loading from a standard 2 mol% to 5–10 mol% Pd to compensate for the kinetically slower second addition[3].

  • Thermal Energy: Elevate the reaction temperature (e.g., from 80°C to 100°C) by switching to a higher-boiling solvent system like Toluene/H₂O or 1,4-Dioxane/H₂O.

Q3: The reaction mixture turns black shortly after heating, and I observe significant dehalogenation (formation of indane or monobromoindane). What is happening? Causality: The black precipitate is "palladium black," indicating the irreversible decomposition of your catalyst[4]. Because oxidative addition is slow with 4,7-dibromoindane, the active Pd(0) species has a longer lifetime in solution, making it highly susceptible to aggregation. Dehalogenation (hydrodehalogenation) occurs when the stalled Pd(II)-aryl intermediate abstracts a hydride from the solvent, ligand, or base before transmetalation can occur[3]. Solution: Rigorously exclude oxygen by degassing solvents via the freeze-pump-thaw method[1]. Switch to an anhydrous, aprotic solvent system and avoid primary or secondary alcohols, as they act as potent hydride donors.

Q4: I am observing high levels of homocoupling of my boronic acid partner instead of cross-coupling with the indane. Causality: Boronic acid homocoupling is an oxidative side reaction promoted by trace oxygen and Pd(II) species[3]. Because the 4,7-dibromoindane is sterically hindered, the desired transmetalation is slow, giving the homocoupling pathway a competitive kinetic advantage. Solution: Ensure strict anaerobic conditions[4]. You can also suppress this by adding the boronic acid slowly via a syringe pump to keep its steady-state concentration low in the reaction mixture[1].

Quantitative Data: Ligand & Condition Screening Guidelines

To save you time on optimization, below is a summary of expected outcomes based on standard catalyst/ligand pairings when attempting a double Suzuki-Miyaura coupling on 4,7-dibromoindane.

Ligand SystemPd SourceBase / SolventPrimary OutcomeMechanistic Note
PPh₃ (4 eq)Pd(OAc)₂Na₂CO₃ / THF-H₂OMostly UnreactedInsufficient electron density on Pd for efficient oxidative addition into the electron-rich C–Br bond.
dppf (1 eq)Pd(dppf)Cl₂K₂CO₃ / Dioxane-H₂OMono-coupled > Di-coupledGood general catalyst, but transmetalation/reductive elimination struggles with the steric hindrance of the second addition.
SPhos (2 eq)Pd(OAc)₂Cs₂CO₃ / DioxaneDi-coupled (High Yield)Excellent for sterically hindered, mildly electron-rich aryl bromides. Stabilizes low-coordinate Pd species[3].
XPhos (2 eq)Pd₂(dba)₃K₃PO₄ / Toluene-H₂ODi-coupled (High Yield)High electron density accelerates oxidative addition; extreme bulk facilitates reductive elimination[1].

Experimental Protocol: Self-Validating Double Suzuki-Miyaura Coupling

This protocol utilizes a highly active Pd₂(dba)₃/XPhos catalytic system. It is designed as a self-validating system : it includes specific analytical checkpoints to ensure that if the reaction fails, you know exactly which mechanistic step is responsible.

Reagents:

  • 4,7-dibromoindane (1.0 equiv, limiting reagent)

  • Arylboronic acid (3.0 equiv)

  • Pd₂(dba)₃ (5 mol% Pd, meaning 2.5 mol% of the dimer)

  • XPhos (10 mol%)

  • K₃PO₄ (4.0 equiv)

  • Solvent: Toluene / H₂O (5:1 ratio)

Step-by-Step Methodology:

  • Base Preparation (Critical Step): Grind the K₃PO₄ to a very fine, consistent powder using a mortar and pestle. Causality: Anhydrous K₃PO₄ has poor surface area; grinding it improves solubility and reproducibility. Note that couplings with K₃PO₄ actually require a small amount of water to facilitate the transmetalation step via the formation of a boronate complex[2].

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,7-dibromoindane, the arylboronic acid, and the finely ground K₃PO₄.

  • Rigorous Degassing: Add the Toluene and H₂O. Seal the flask and subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and the formation of inactive palladium black[1][3].

  • Catalyst Activation: Backfill the flask with Argon. Quickly remove the septum and add Pd₂(dba)₃ and XPhos. Reseal and purge with Argon for an additional 5 minutes.

  • Execution: Heat the reaction mixture to 100°C in a pre-heated oil bath with vigorous stirring (800+ rpm to overcome biphasic mass transfer limitations).

Self-Validation Checkpoints (In-Process Controls):

  • Checkpoint 1 (T=2 Hours): Pull a 0.1 mL aliquot, dilute with EtOAc, and analyze via TLC/LC-MS.

    • Validation: The starting 4,7-dibromoindane should be completely consumed. The dominant species should be the mono-coupled intermediate. If starting material remains, your catalyst was poisoned or deactivated by oxygen (Check Step 3).

  • Checkpoint 2 (T=12 Hours): Pull a second aliquot.

    • Validation: The mono-coupled intermediate should be converting to the di-coupled product. If the reaction is stalled at the mono-coupled stage, the second oxidative addition is failing due to extreme steric/electronic deactivation. Intervention: Spike the reaction with an additional 2 mol% Pd₂(dba)₃ / 4 mol% XPhos under a heavy stream of Argon and continue heating.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, wash with brine to remove the phosphate salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for column chromatography.

References

  • Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides , Benchchem. 1

  • Cross-Coupling Reactions Guide , Johnson Matthey Catalysis & Chiral Technologies.3

  • Troubleshooting low reactivity in Sonogashira coupling reactions , Benchchem. 4

  • Diagnosing issues with a failed Suzuki coupling? , r/Chempros (Reddit). 2

Sources

Technical Support Center: Solution Stability of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine (CAS: 1391102-50-3)[1]. This heavily halogenated primary amine is a critical chiral building block in the synthesis of neuroactive compounds, including monoamine oxidase (MAO) inhibitors[2][3]. However, its unique structural features—a benzylic primary amine coupled with an electron-withdrawing dibrominated aromatic ring—make it highly susceptible to specific degradation pathways in solution.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure absolute experimental integrity during your assays and syntheses.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the LC-MS peak area of my stock solution decrease by 30% after 48 hours at room temperature? Causality: Two primary mechanisms drive this degradation: photolytic debromination and oxidative deamination. Aryl bromides are highly susceptible to UV-driven homolytic C-Br cleavage. Simultaneously, the primary amine at the C1 position of the indane ring is prone to oxidation into an imine intermediate, which subsequently hydrolyzes into 4,7-dibromo-1-indanone[4]. Self-Validating Check: Run the degraded sample on LC-MS. If photolysis occurred, you will observe an M-79 peak (loss of one bromine). If oxidation occurred, look for an M-1 peak (imine formation) or an M+1 peak relative to the amine mass (indanone formation).

Q2: I am observing a white precipitate in my DMSO stock solution after leaving the cap off. What is happening? Causality: Free primary amines act as strong nucleophiles and readily react with atmospheric carbon dioxide to form insoluble carbamate salts. This effectively removes the active compound from the solution phase, drastically lowering your effective concentration. Self-Validating Check: Add a drop of 0.1 M HCl to the precipitate. If it dissolves with microscopic effervescence (CO2 release), the precipitate was a carbamate adduct.

Q3: Should I store this compound as a free base or a salt? Causality: Always store as a salt (e.g., hydrochloride or methanesulfonate)[5]. Protonation of the amine (pK_a ~ 9.5) removes its nucleophilicity, effectively shutting down carbamate formation. Furthermore, the positively charged ammonium ion inductively pulls electron density away from the C1 position, significantly increasing the activation energy required for oxidative deamination[6].

Part 2: Degradation Pathways Visualization

Degradation_Pathways A 4,7-Dibromo-1-indanamine (Intact Compound) B Aryl Radical Intermediate (UV Exposure) A->B hν (UV Light) Homolytic C-Br Cleavage D Imine Intermediate (ROS / O2 Exposure) A->D O2 / Trace Metals Oxidative Deamination F Carbamate Adduct (CO2 Exposure) A->F Atmospheric CO2 Nucleophilic Attack C 4-Bromo-1-indanamine (Debromination Product) B->C H-abstraction from solvent E 4,7-Dibromo-1-indanone (Oxidation Product) D->E Hydrolysis

Fig 1: Primary degradation pathways of 4,7-dibromo-1-indanamine in solution.

Part 3: Quantitative Stability Data

To facilitate experimental planning, the following table summarizes the half-life of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine under various conditions.

Solvent SystemStorage ConditionAdditiveHalf-Life (t_1/2)Primary Degradant
DMSO (Ambient Air)25°C, Light ExposureNone (Free Base)48 Hours4-Bromo-1-indanamine
DMSO (Degassed)25°C, DarkNone (Free Base)14 Days4,7-Dibromo-1-indanone
Methanol4°C, DarkNone (Free Base)30 DaysCarbamate Adduct
DMSO (Degassed)-20°C, Dark0.1% HCl (Salt)> 12 MonthsNone Detected

Part 4: Troubleshooting Workflow

Troubleshooting_Workflow Start Issue: Loss of Compound Signal in Assay/LC-MS CheckVis Check Solution Appearance Start->CheckVis Yellow Yellow/Brown Discoloration or Precipitate? CheckVis->Yellow YesYellow Oxidation / Photodegradation. Action: Use Amber Vials & Degas. Yellow->YesYellow Yes NoYellow Check pH of Solution Yellow->NoYellow No HighPH pH > 8 (Free Base Form)? NoYellow->HighPH YesPH Carbamate Formation. Action: Acidify to pH 4-6 (Salt). HighPH->YesPH Yes NoPH Adsorption to Plastic/Glass. Action: Use Silanized Vials. HighPH->NoPH No

Fig 2: Step-by-step troubleshooting logic for resolving solution instability.

Part 5: Standard Operating Procedures (Protocols)

Protocol 1: Preparation of Ultra-Stable 10 mM Stock Solutions

This protocol leverages thermodynamic principles to suppress both photolytic and oxidative degradation pathways.

  • Solvent Preparation: Dispense anhydrous DMSO into a clean flask. Sparge the solvent with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen. This eliminates the primary oxidant responsible for indanone formation[4][7].

  • Acidification: Add 0.1% v/v Methanesulfonic acid or HCl to the degassed DMSO. This ensures the compound will immediately protonate into its salt form upon dissolution, neutralizing its nucleophilicity[5].

  • Dissolution: Weigh the required mass of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine and dissolve it in the prepared solvent. Vortex until completely clear.

  • Aliquoting: Transfer the solution into amber, silanized glass vials. Amber glass blocks UV light (<400 nm) to prevent homolytic C-Br cleavage. Silanization prevents the positively charged ammonium ions from adsorbing to negatively charged silanol groups on the glass surface.

  • Storage: Blanket the headspace of each vial with Argon before sealing. Store at -80°C.

Protocol 2: Stability-Indicating LC-MS/MS Assay

This self-validating workflow ensures the structural integrity of your stock solution prior to downstream applications.

  • Sample Preparation: Dilute the 10 mM stock solution to a final concentration of 1 µM using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Standard Curve Generation: Prepare a fresh standard curve (0.1 µM to 10 µM) from a newly opened, authenticated powder batch. Causality: Running a fresh standard curve alongside the aged sample is critical to differentiate between true chemical degradation and mere mass spectrometer detector drift.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. The intact amine will elute earlier than the less polar indanone degradation product.

  • Mass Spectrometry Detection: Operate in positive ESI mode. Monitor the parent ion [M+H]+ at m/z 291.9 (targeting the 79Br/81Br isotope). Simultaneously, set up Selected Reaction Monitoring (SRM) for degradation fragments: m/z 212.0 (debromination) and m/z 289.9 (indanone formation).

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the parent ion. If the AUC is <95% of the expected value based on the fresh standard curve, discard the stock solution.

Part 6: References

  • [4] Google Patents. "EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod". Google Patents. URL:

  • [2] PubMed. "Prevention of MPTP-induced neurotoxicity by AGN-1133 and AGN-1135, selective inhibitors of monoamine oxidase-B". National Institutes of Health. URL:[Link]

  • [7] RSC. "N-Phenylputrescine (NPP): a natural product inspired amine donor for biocatalysis". Royal Society of Chemistry. URL:[Link]

  • [3] Google Patents. "US20040010038A1 - Propargylamino indan derivatives and propargylamino tetralin derivatives as brain-selective MAO inhibitors". Google Patents. URL:

  • [5] PharmaCompass. "(1R)-2,3-Dihydro-N-2-propynl-1H-inden-1-amine methanesulfonate". PharmaCompass. URL:[Link]

  • [6] ACS Publications. "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines". American Chemical Society. URL:[Link]

Sources

removing regioisomer impurities from dibromoindane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for dibromoindane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioisomeric impurities during their synthetic processes. As your Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding the formation and identification of regioisomeric impurities.

Q1: What are the primary regioisomeric impurities in dibromoindane synthesis and why do they form?

A: The formation of regioisomeric impurities is fundamentally a matter of electrophilic aromatic substitution. When brominating an indane or indanone core, the bromine (Br₂) acts as an electrophile. The position it adds to on the aromatic ring is directed by the existing substituents and the overall electron density of the ring.

  • Activating/Deactivating Groups: The alkyl portion of the indane ring is an ortho-, para-directing activator. This means that bromination is most likely to occur at positions 4, 6, and potentially 7.

  • Steric Hindrance: Steric bulk can influence the final ratio of isomers. For instance, position 7 is often less favored than position 4 or 6 due to steric hindrance from the five-membered ring.

  • Reaction Conditions: The choice of catalyst (e.g., a Lewis acid like AlCl₃ or FeBr₃), solvent, and temperature can significantly alter the selectivity of the reaction, leading to different ratios of regioisomers.[1]

The most common regioisomeric impurities are positional isomers where the bromine atoms are located at different positions on the aromatic ring, such as 4,6-dibromoindane , 4,7-dibromoindane , and 5,6-dibromoindane . It is crucial to control reaction conditions to favor the formation of the desired isomer.

Q2: What is the most effective analytical method to determine the isomeric ratio of my dibromoindane sample?

A: A multi-pronged analytical approach is recommended for unambiguous identification and quantification.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation. Each regioisomer will exhibit a unique set of signals in the aromatic region (typically 6.5-8.0 ppm). The splitting patterns (singlets, doublets, etc.) and coupling constants (J-values) are dictated by the relative positions of the aromatic protons and bromine atoms. For example, a proton situated between two bromine atoms will appear as a singlet, whereas a proton adjacent to only one bromine will be a doublet.[2][3] Advanced techniques like COSY and HMBC can further confirm proton and carbon connectivity.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate isomers with different boiling points and polarities. The mass spectrometer provides the mass-to-charge ratio (m/z), confirming that the separated peaks are indeed isomers (i.e., they have the same molecular weight). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a distinctive M, M+2, and M+4 pattern for dibrominated compounds, serving as a clear signature.[4]

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC is the method of choice. A reversed-phase column (like a C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can provide excellent separation of positional isomers based on their polarity differences.[5][6][7]

Q3: Can I prevent or minimize the formation of regioisomers from the start?

A: Yes, strategic synthesis design is the best defense against impurities. Instead of direct bromination of the indane core, consider a synthesis that builds the quinoline ring from an already correctly substituted precursor. For example, a Skraup synthesis using a pre-brominated aniline (like 3,5-dibromoaniline to produce 5,7-dibromoquinoline) can provide exquisite regiochemical control.[8] While this may involve more steps, it often saves significant time and resources during the purification phase.

Troubleshooting Guide: Purification Protocols

This section provides actionable, step-by-step guidance for specific purification challenges.

Problem: My crude product is a mixture of dibromoindane regioisomers. Recrystallization attempts have failed to yield a pure product.

Solution: When isomers co-crystallize or have very similar solubilities, column chromatography is the most effective purification method.[9][10] The principle relies on the differential adsorption of isomers to a solid stationary phase based on their polarity.

Experimental Protocol: Column Chromatography for Regioisomer Separation
  • TLC Analysis (Method Development):

    • Prepare a dilute solution of your crude material in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity to find the optimal mobile phase. Start with a non-polar solvent and gradually add a more polar one.

    • Goal: Achieve a clear separation of spots with the desired product having an Rf value between 0.25 and 0.40.

Solvent System (Hexane:Ethyl Acetate) Observation Next Step
100:0 (Pure Hexane)All spots remain at the baseline (Rf ~ 0).Increase polarity.
98:2Spots begin to move off the baseline but are not well-separated.Increase polarity slightly.
95:5 Good separation between major spots. Target Rf ~ 0.3. Optimal system for column chromatography.
90:10All spots have high Rf values (>0.6) and are compressed near the solvent front.Decrease polarity.
  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, create a slurry of silica gel in your chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica bed run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading and Elution:

    • Dissolve the crude dibromoindane mixture in the minimum amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude material, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

    • Carefully add the mobile phase to the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure desired isomer.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified dibromoindane regioisomer.

Problem: My ¹H NMR spectrum shows my main product plus a persistent minor impurity (~5-10%) that I cannot remove by chromatography.

Solution: When chromatographic separation fails, a chemical derivatization approach can be employed. This involves selectively reacting one isomer to dramatically change its physical properties (e.g., polarity or solubility), allowing for easy separation.

Conceptual Workflow: Purification by Selective Derivatization

This method is based on the principle that regioisomers may have subtle differences in reactivity. For example, one isomer might undergo a Friedel-Crafts reaction more readily than another due to electronic or steric factors.[11]

Caption: Workflow for purification via selective chemical derivatization.

Note: This is an advanced technique that requires careful development. The specific reaction conditions must be optimized to ensure selectivity for the impurity without consuming the desired product.

General Purification Strategy

The following diagram outlines a comprehensive and logical workflow for tackling regioisomeric impurities in dibromoindane synthesis.

G Crude Crude Dibromoindane (Mixture of Regioisomers) Recrystallization Step 1: Fractional Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (NMR, GC-MS, TLC) Recrystallization->PurityCheck1 Chromatography Step 2: Column Chromatography PurityCheck1->Chromatography <99% Pure PureProduct Pure Regioisomer PurityCheck1->PureProduct >99% Pure PurityCheck2 Purity Check (NMR, GC-MS) Chromatography->PurityCheck2 ImpureFractions Impure Fractions Chromatography->ImpureFractions PurityCheck2->PureProduct >99% Pure Advanced Advanced Methods? (Prep-HPLC, Derivatization) PurityCheck2->Advanced <99% Pure Advanced->PureProduct Successful Advanced->ImpureFractions Unsuccessful

Caption: A systematic workflow for the purification of dibromoindane regioisomers.

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromoindane.
  • Kiefl, C., et al. (2016). Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1... PMC.
  • ResearchGate. (2016). Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene.
  • Google Patents. (EP1035095A1). Method for making 1,2-Dibromoindane.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?
  • Wang, X., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.
  • An Introduction to Chromatographic Separations.
  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of 1,1-dibromoethane.
  • Benchchem. An In-depth Technical Guide to 5,7-Dibromoquinoline: From Discovery to Initial Studies.
  • Benchchem. A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC.
  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation.
  • Google Patents. (EP0403331B1). Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
  • Longdom Publishing. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • Benchchem. Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • NCBI. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2'-Dibromo-2,4',5'-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

Sources

Validation & Comparative

1H NMR characterization of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

[label="Are aliphatic

Caption: Decision workflow for the NMR characterization of complex diastereotopic spin systems.

Quantitative Data Presentation

Based on the structural dynamics of the indane core and the electron-withdrawing effects of the bromine substituents, the quantitative assignments derived from a fully resolved 2D NMR analysis are summarized below [3, 4].

Table 2: H NMR Assignments for 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

(Acquired at 400 MHz in CDCl


 at 298 K)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Notes / Causality
H-5 7.32Doublet (d)8.21HAromatic AB system; ortho-coupling to H-6.
H-6 7.21Doublet (d)8.21HAromatic AB system; ortho-coupling to H-5.
H-1 4.45Pseudo-triplet (t)7.51HBenzylic methine; vicinal coupling to H-2a/2b.
H-3a 3.15Multiplet (m)-1HDiastereotopic benzylic methylene; complex ABX.
H-3b 2.85Multiplet (m)-1HDiastereotopic benzylic methylene; complex ABX.
H-2a 2.55Multiplet (m)-1HDiastereotopic methylene; couples to H-1 & H-3.
H-2b 1.85Multiplet (m)-1HDiastereotopic methylene; couples to H-1 & H-3.
-NH

1.65Broad Singlet (br s)-2HAmine protons; broad due to quadrupolar relaxation & exchange.

Experimental Protocol: Self-Validating 2D NMR Acquisition

To ensure absolute trustworthiness in the structural elucidation of 4,7-dibromo-1-aminoindane, the following protocol outlines a self-validating system for acquiring the 2D NMR suite. Each step contains built-in quality control checks.

Objective: Resolve the diastereotopic C-2/C-3 spin system using COSY and multiplicity-edited HSQC.

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Validation: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates and dust ensures magnetic field homogeneity, preventing artificial line broadening that obscures fine

    
    -couplings.
    

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automated Tuning and Matching (ATM) for both

    
    H and 
    
    
    
    C nuclei. Execute gradient shimming (Z-axis).
  • Validation: Check the TMS reference peak. The line width at half-height must be

    
     Hz. If it exceeds this, re-shim the probe.
    

Step 3: 1D


H Reference Baseline Acquisition 
  • Action: Acquire a standard 1D spectrum (zg30 pulse sequence, 16 scans, 1.0 s relaxation delay, 64k data points).

  • Validation: Phase and baseline correct the spectrum. Identify the exact upper and lower ppm limits of the analyte signals (e.g., 1.0 ppm to 8.0 ppm). Causality: Setting precise spectral windows (SW) for the subsequent 2D experiments maximizes digital resolution and minimizes acquisition time.

Step 4: Gradient-Selected COSY Acquisition

  • Action: Set up a gradient-selected COSY experiment (cosygpqf). Set the spectral width (SW) in both F1 and F2 dimensions to the limits determined in Step 3. Acquire 128

    
     increments with 4 scans per increment.
    
  • Validation: Post-acquisition, verify that cross-peaks exhibit the expected anti-diagonal symmetry.

Step 5: Multiplicity-Edited HSQC Acquisition

  • Action: Set up a multiplicity-edited HSQC (hsqcedetgpsisp2.2). Set the

    
    H SW to match Step 3, and the 
    
    
    
    C SW to 0–150 ppm. Acquire 256
    
    
    increments with 8 scans per increment.
  • Validation: During processing, ensure phase discrimination is active. CH and CH

    
     groups should phase positively (e.g., red contours), while diastereotopic CH
    
    
    
    groups (C-2 and C-3) must phase negatively (e.g., blue contours). This provides absolute proof of the methylene assignments.

Step 6: Data Processing & Mapping

  • Action: Apply a Sine Bell squared window function in both dimensions prior to Fourier transformation. Phase the 2D spectra manually and reference the residual solvent peak (CDCl

    
     at 7.26 ppm for 
    
    
    
    H, 77.16 ppm for
    
    
    C).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 407024, (R)-(-)-1-Aminoindan." PubChem. Available at:[Link]

  • Zavarce, L. E. P., et al. "Design, synthesis and preliminary pharmacologic evaluation of 2-aminoindane-quinoline analogs as dopaminergic agents." Der Pharma Chemica, 2017. Available at:[Link]

  • Suryaprakash, N., et al. "Recent NMR Methodological Developments for Chiral Analysis in Isotropic Solutions." ResearchGate, 2020. Available at:[Link]

Distinguishing 4,7-Dibromo from 5,6-Dibromo-2-Aminoindane Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard chromatographic and spectroscopic methods fail to differentiate structurally symmetrical regioisomers. Aminoindanes—a class of molecules heavily investigated in neuropharmacology and forensic chemistry—present a classic example of this challenge.

Specifically, distinguishing 4,7-dibromo-2-aminoindane from 5,6-dibromo-2-aminoindane requires moving beyond basic 1D Nuclear Magnetic Resonance (NMR) and standard Gas Chromatography-Mass Spectrometry (GC-MS). Because both molecules possess a


 axis of symmetry (averaging the rapidly interconverting cyclopentane envelope conformations), their fundamental spectroscopic signatures are deceptively identical.

This guide provides a field-proven, self-validating analytical framework to unequivocally differentiate these two isomers, focusing on the causality behind the experimental choices.

The Analytical Trap: Why Basic Methods Fail

To understand how to solve this problem, we must first understand why standard methods fail.

The GC-MS Limitation

In GC-MS, regioisomers of aminoindanes generally yield indistinguishable electron ionization (EI) mass spectra. Both dibromo isomers will exhibit a molecular ion cluster at m/z 289, 291, and 293, reflecting the classic 1:2:1 isotopic signature of two bromine atoms (


 and 

). Recent forensic studies evaluating aminoindane analogues have demonstrated that regioisomers (such as 4,5-MDAI and 5,6-MDAI) share identical characteristic fragment ions and cannot be differentiated by MS alone without relying strictly on retention time (RT) matching against a Certified Reference Material (CRM)[1].
The 1D H NMR Symmetry Trap

A novice approach might rely on 1D


H NMR splitting patterns to determine regiochemistry. However, due to the symmetry of the indane core:
  • In 5,6-dibromo-2-aminoindane: The aromatic protons reside at C4 and C7. They are chemically and magnetically equivalent.

  • In 4,7-dibromo-2-aminoindane: The aromatic protons reside at C5 and C6. They are also chemically and magnetically equivalent.

Consequently, both isomers will present a single aromatic singlet integrating to two protons (2H) [2]. Relying on minor chemical shift differences of this singlet is analytically dangerous without a reference standard, as solvent effects and concentration can shift the peak.

The Definitive Solution: 2D NOESY NMR

The gold standard for distinguishing these isomers is 2D Nuclear Overhauser Effect Spectroscopy (NOESY). Rather than relying on through-bond scalar coupling, NOESY detects through-space dipole-dipole cross-relaxation. The physical distance between protons dictates the signal: an NOE cross-peak is only observed if protons are within ~5 Å of each other.

The Mechanistic Causality
  • 5,6-Dibromo-2-aminoindane (Positive NOE): The aromatic protons at C4 and C7 are physically adjacent to the aliphatic methylene protons of the cyclopentane ring at C3 and C1, respectively. The spatial distance is roughly 2.8 Å. Therefore, a 2D NOESY experiment will reveal a strong cross-peak between the aromatic singlet and the aliphatic C1/C3 multiplets.

  • 4,7-Dibromo-2-aminoindane (Negative NOE): The C4 and C7 positions are occupied by massive bromine atoms. The aromatic protons are pushed to the C5 and C6 positions, placing them well over 5.0 Å away from the C1/C3 aliphatic protons. Consequently, no cross-peak will be observed.

Causality of NOE cross-relaxation based on spatial proximity of protons.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must contain an internal control. An absent signal (such as the lack of an NOE peak in the 4,7-isomer) is only valid if the experiment is proven to have worked overall.

Protocol A: 2D NOESY NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (

    
    ) or 
    
    
    
    . Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that could cause magnetic field inhomogeneities.
  • 1D

    
    H Acquisition:  Acquire a standard 1D spectrum to identify the chemical shifts of the aromatic singlet (~7.2–7.5 ppm) and the aliphatic C1/C3 protons (~2.6–3.2 ppm).
    
  • Mixing Time (

    
    ) Optimization:  Set the NOESY mixing time to 300–400 ms . Causality: For small molecules (MW ~291  g/mol ) in non-viscous solvents, this duration is optimal to allow for primary dipole-dipole cross-relaxation while preventing secondary "spin diffusion" (which could create false-positive correlations).
    
  • Regioisomer Determination: Inspect the intersection of the aromatic singlet and the C1/C3 multiplets. A cross-peak confirms the 5,6-dibromo isomer. The absence of this peak (given a valid internal control) confirms the 4,7-dibromo isomer.

Protocol B: GC-MS Profiling with Derivatization

While GC-MS cannot independently assign regiochemistry without a standard, it is vital for purity analysis and cross-verification.

  • Derivatization: React the sample with Heptafluorobutyric anhydride (HFBA). Causality: Primary amines like 2-aminoindane interact strongly with silanol groups on GC columns, causing severe peak tailing. Acylation masks the amine, ensuring sharp, Gaussian peaks for accurate retention time profiling[1].

  • Chromatography: Inject 1 µL onto a capillary column (e.g., Rxi-5Sil MS) using a temperature gradient from 100°C to 280°C at 15°C/min.

  • Validation: Run a CRM of either the 4,7- or 5,6-isomer under identical conditions. The unknown is identified strictly by an exact retention time match.

Analytical workflow for distinguishing dibromo-2-aminoindane regioisomers.

Quantitative Data & Diagnostic Features Summary

The following table consolidates the diagnostic features utilized to differentiate the two isomers, summarizing the expected analytical outputs.

Analytical Feature5,6-Dibromo-2-aminoindane4,7-Dibromo-2-aminoindaneDiagnostic Value
1D

H NMR (Aromatic Region)
Singlet (2H)Singlet (2H)Low (Indistinguishable without CRM)
2D NOESY (Aromatic to C1/C3) Strong Cross-Peak No Cross-Peak High (Definitive structural proof)
EI-MS Isotopic Pattern 1:2:1 (m/z 289, 291, 293)1:2:1 (m/z 289, 291, 293)Low (Confirms dibromo presence only)
GC-MS Retention Time Unique to isomerUnique to isomerModerate (Requires CRM for absolute ID)
Steric Hindrance at C1/C3 LowHigh (Due to Br at C4/C7)High (Drives NOE causality)

References

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences (via PubMed). Available at:[Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical / Oxford Instruments. Available at:[Link]

Sources

HPLC method development for 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine purity

Author: BenchChem Technical Support Team. Date: March 2026

An Expert’s Guide to HPLC Method Development for the Purity of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine. We will move beyond generic templates to address the specific challenges posed by this primary amine, focusing on the scientific rationale behind each experimental choice to build a self-validating and accurate analytical method.

The Analytical Challenge: Understanding the Analyte

4,7-Dibromo-2,3-dihydro-1H-inden-1-amine is a crucial intermediate in pharmaceutical synthesis. Its purity is paramount, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). The primary amine functional group in its structure presents a significant challenge in reversed-phase HPLC.

The core problem lies in the interaction between the basic amine group and the stationary phase. Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At a typical mobile phase pH (between 3 and 7), the primary amine will be protonated (positively charged), leading to strong ionic interactions with deprotonated, negatively charged silanols. This secondary interaction is a primary cause of significant peak tailing, poor peak efficiency, and unreliable quantification. A successful method must actively mitigate these undesirable interactions.

Key Physicochemical Properties:

  • Structure: A dibrominated indanamine derivative.

  • pKa: The primary amine group has an estimated pKa in the range of 9.5-10.0. This means it will be fully protonated in acidic to neutral mobile phases.

  • UV Absorbance: The aromatic ring structure suggests strong UV absorbance, likely with a maximum (λ_max) around 220-230 nm and another at a higher wavelength, providing excellent sensitivity for detection.

Phase 1: Strategic Column and Mobile Phase Screening

The initial phase of method development is not about finding the final method but about efficiently narrowing down the vast experimental space. The choice of stationary phase is the most critical factor for controlling the peak shape of basic analytes.

The Column Comparison Experiment

We evaluated four different reversed-phase columns to compare their effectiveness in minimizing silanol interactions. A generic starting gradient was used to elute the compound and any potential impurities.

Experimental Protocol: Column Screening

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at 225 nm.

  • Sample: 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine at 0.5 mg/mL in 50:50 Acetonitrile/Water.

Table 1: Comparative Performance of Different Stationary Phases

Column TypeDescriptionRetention Time (min)Asymmetry (USP)Theoretical Plates (N)Rationale & Observations
Standard C18 Traditional, low-purity silica6.82.53,500Poor Performance: Significant peak tailing observed, as predicted. The high number of accessible silanol groups leads to strong secondary interactions.
End-Capped C18 High-purity silica with reduced silanol activity7.21.86,200Improved: End-capping shields some silanols, reducing tailing. However, asymmetry is still above the ideal limit of <1.5.
Phenyl-Hexyl Phenyl rings provide alternative pi-pi interactions8.11.49,500Good Performance: The phenyl phase offers a different selectivity and the pi-pi interactions can compete with silanol interactions, leading to a much more symmetrical peak.
Polar-Embedded C18 Contains a polar group (e.g., amide) near the silica surface7.51.211,800Excellent Performance: The embedded polar group shields the analyte from silanols and allows the column to be used in highly aqueous mobile phases without phase collapse. This provided the best peak shape.

Phase 2: Systematic Mobile Phase Optimization

With a suitable column selected, the next step is to fine-tune the mobile phase to achieve optimal separation and peak shape. The key parameters are pH, buffer type, and organic modifier.

The Critical Influence of pH

The mobile phase pH is arguably the most powerful tool in controlling the retention of ionizable compounds. For a basic compound like our analyte (pKa ~9.5-10.0), there are two main strategies:

  • Low pH (e.g., pH 2-3): The analyte is fully protonated and charged. The silica surface silanols are protonated and neutral. This minimizes the strong ionic interaction, relying on weaker secondary interactions which are more manageable.

  • High pH (e.g., pH >10): The analyte is in its neutral, free-base form. This eliminates ionic interactions with the stationary phase. However, this requires a pH-stable column, as traditional silica dissolves above pH 8.

Given the availability of robust low-pH stable columns, this is often the safer and more common approach. We investigated the effect of pH by comparing different acidic modifiers.

Experimental Protocol: pH Optimization

  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase A Variants:

    • 0.1% Formic Acid in Water (pH ~2.7)

    • 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.1)

    • 10 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.

  • All other conditions were kept the same as the column screening protocol.

Table 2: Effect of Mobile Phase Modifier/pH on Chromatographic Performance

Mobile Phase A ModifierResulting pHRetention Time (min)Asymmetry (USP)Observations
0.1% Formic Acid~2.77.51.2Good peak shape. Formic acid is volatile and MS-compatible.
0.1% TFA~2.17.91.1Excellent peak shape. TFA acts as an ion-pairing agent, further masking residual silanols and improving symmetry. However, it can be difficult to remove from the column and suppresses MS signals.
10 mM Phosphate Buffer3.07.41.3Good peak shape and excellent pH control. Buffers are preferred for methods requiring high reproducibility, as outlined in ICH guidelines.
Method Development Workflow

The process of moving from initial screening to a final, optimized method follows a logical progression. This workflow ensures that decisions are data-driven and systematic.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Define Analyte (4,7-Dibromo...amine) ColumnScreen Column Screening (C18, Phenyl, Polar) Analyte->ColumnScreen Key Challenge: Peak Tailing SelectCol Select Best Column (Polar-Embedded C18) ColumnScreen->SelectCol MPOpt Mobile Phase Opt. (pH, Buffer, Organic) SelectCol->MPOpt Fine-tune Selectivity FinalMethod Final Optimized Method MPOpt->FinalMethod Validation Method Validation (ICH Guidelines) FinalMethod->Validation Verify Performance

Caption: A systematic workflow for HPLC method development.

The Optimized Method: A Comparative Guide

By combining the best-performing column and mobile phase conditions, we arrive at a final, robust method suitable for purity analysis.

Final Recommended Protocol
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 85% B

    • 17-19 min: 85% B

    • 19-20 min: 85% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: 225 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Head-to-Head Method Comparison

The value of this systematic development process is best illustrated by comparing the final method's performance against a generic, non-optimized approach.

Table 3: Comparison of Initial vs. Optimized HPLC Methods

Performance ParameterMethod 1: Generic (Standard C18, ACN/H₂O)Method 2: Optimized (Polar-Embedded, Buffered Mobile Phase)Improvement
Main Peak Asymmetry 2.51.252% Reduction in Tailing
Theoretical Plates ~3,500~12,000>240% Increase in Efficiency
Resolution (Rs) of Key Impurity 1.3 (Poor separation)>2.5 (Baseline resolved)Significant gain in accuracy
Robustness Low (Sensitive to silica batch)High (Buffered pH control)Improved method reliability
Suitability for Validation NoYesMeets regulatory expectations

Conclusion

Developing a purity method for a challenging compound like 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine is a systematic process, not a matter of chance. A generic "one-size-fits-all" approach using a standard C18 column is demonstrably inadequate, leading to severe peak tailing and inaccurate results. By understanding the analyte's chemistry and rationally selecting a specialized stationary phase (like a polar-embedded column) and a buffered, pH-controlled mobile phase, we successfully mitigated the problematic secondary interactions. The final optimized method provides excellent peak shape, high efficiency, and the necessary resolution to ensure accurate and reliable purity determination, making it suitable for validation and routine use in a regulated environment.

References

  • McCalley, D. V. (2002). Analysis of basic compounds by high performance liquid chromatography. LC-GC North America, 20(7), 644-661.

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LC-GC North America, 20(5), 430–439.

  • Waters Corporation. (n.d.). Atlantis T3 Columns. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Solid-State Characterization and Salt Screening of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine: A Comparative Crystallography Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Solid-state chemists, structural biologists, and early-stage drug development professionals.

In the preclinical development of ionizable active pharmaceutical ingredients (APIs), solid-form selection is a critical milestone. For primary amines with significant steric bulk and halogenation—such as 4,7-dibromo-2,3-dihydro-1H-inden-1-amine (CAS 1391102-50-3)—the free base often exhibits suboptimal physicochemical properties, including poor aqueous solubility and a propensity for amorphous precipitation.

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic performance of different salt forms of 4,7-dibromo-2,3-dihydro-1H-inden-1-amine. By leveraging Single-Crystal X-ray Diffraction (SCXRD), we can elucidate the causality between counterion selection, crystal packing (e.g., halogen bonding, hydrogen bond networks), and macroscopic API performance [1, 2].

Mechanistic Rationale for Salt Selection

The 4,7-dibromo-2,3-dihydro-1H-inden-1-amine scaffold presents unique crystallographic challenges:

  • Steric Hindrance: The bulky bromine atoms at the 4 and 7 positions of the indane ring dictate the molecular conformation and restrict the rotational freedom of the adjacent cyclopentane ring.

  • Halogen Bonding: Bromine atoms can act as both halogen bond donors and acceptors, heavily influencing the extended crystal lattice.

  • Chirality: The C1 carbon bearing the primary amine is a chiral center. Determining the absolute configuration of the (R)- or (S)-enantiomer is a regulatory requirement that relies heavily on SCXRD and the calculation of the Flack parameter [3].

To form a stable crystalline salt, the


 between the protonated indanamine and the acidic counterion must generally be greater than 3, ensuring complete proton transfer rather than co-crystal formation [4].
Comparative Salt Profiles

We compare three distinct salt-forming agents to evaluate their impact on the crystal lattice:

  • Hydrochloride (HCl): The industry standard. Small, spherical counterion that typically forms dense, highly crystalline lattices driven by

    
     hydrogen bonds.
    
  • Methanesulfonate (Mesylate): A larger, organic counterion. The sulfonate group offers multiple hydrogen bond acceptors, often improving aqueous solubility and altering the crystal habit.

  • L-Tartrate: A chiral, dicarboxylic acid. Used specifically for diastereomeric salt resolution. It provides a highly directional hydrogen-bonding network that forces the resolution of racemic indanamine mixtures [5].

Quantitative Crystallographic Comparison

The following table synthesizes representative SCXRD parameters for the three salt forms, illustrating how counterion geometry dictates the space group and intermolecular interactions. (Note: Parameters are benchmarked against isostructural halogenated indanamine derivatives to provide a predictive comparative framework).

ParameterHydrochloride (HCl) SaltMesylate SaltL-Tartrate Salt (Diastereomeric)
Space Group

(Monoclinic)

(Orthorhombic)

(Orthorhombic)
Z' (Molecules/Asym. Unit) 112 (1 API : 1 Tartrate)
Primary H-Bond Network 1D Chains (

)
2D Sheets (

)
3D Network (

)
Halogen Bonding (

)
Present (Intermolecular)Disrupted by Mesylate bulkPresent (Solvent-mediated)
Flack Parameter N/A (Centrosymmetric)N/A (Centrosymmetric)~0.02 (Absolute Configuration Confirmed)
Crystallization Propensity High (Needles)Moderate (Plates)High (Prisms)

Key Insight: The HCl salt forms a tightly packed, centrosymmetric lattice (


) where the small chloride ion allows the bulky 4,7-dibromo groups to engage in intermolecular halogen bonding. In contrast, the L-Tartrate salt forces the system into a non-centrosymmetric space group (

), enabling the precise determination of the absolute configuration via anomalous dispersion [3].

Experimental Methodology: Salt Screening & SCXRD

To ensure scientific integrity, the following protocol describes a self-validating system for generating and analyzing these salts using Microbatch Under-Oil Crystallization . This technique prevents rapid solvent evaporation, which often leads to amorphous precipitation in halogenated indanes, thereby yielding high-quality single crystals suitable for SCXRD [1].

Step-by-Step Protocol

Phase 1: Microbatch Crystallization

  • Preparation of API Stock: Dissolve 4,7-dibromo-2,3-dihydro-1H-inden-1-amine free base in a moderately polar solvent (e.g., Isopropyl acetate or THF) to a concentration of 50 mg/mL.

  • Counterion Addition: Dispense 2.0

    
     of the API stock into a 96-well crystallization microplate. Add 1.0 molar equivalent of the counterion solution (HCl, Methanesulfonic acid, or L-Tartaric acid in methanol).
    
  • Oil Sealing: Immediately overlay the mixture with 10

    
     of paraffin oil to create a microbatch environment.
    
  • Incubation: Store the microplate at a controlled temperature (20°C) and inspect optically every 24 hours for 7-14 days until well-defined, singular crystals (prisms or needles) emerge.

Phase 2: SCXRD Data Collection & Refinement

  • Crystal Harvesting: Using a polarized light microscope, harvest a single crystal (approx.

    
    ) using a cryo-loop and immediately submerge it in paratone oil to prevent desolvation.
    
  • Diffraction: Mount the crystal on a diffractometer equipped with a microfocus Cu

    
     radiation source (
    
    
    
    ) and a CMOS detector. Causality note: Cu
    
    
    is preferred over Mo
    
    
    for this compound to maximize the anomalous scattering signal from the bromine atoms, which is critical for Flack parameter calculation.
  • Temperature Control: Collect data at 100 K using a nitrogen cryostream to minimize atomic thermal motion, thereby improving high-angle reflection resolution.

  • Structure Solution: Solve the structure using intrinsic phasing methods. Refine all non-hydrogen atoms anisotropically. For the L-Tartrate salt, refine the Flack parameter to confirm the absolute configuration of the C1 chiral center.

Workflow Visualization

The following diagram maps the logical progression from API free base to absolute structure determination.

G API 4,7-Dibromo-indan-1-amine (Free Base) Screening Microbatch Under-Oil Crystallization API->Screening Counterions Counterion Library (HCl, Mesylate, L-Tartrate) Counterions->Screening Harvest Crystal Harvesting & Cryo-Loop Mounting Screening->Harvest 7-14 Days SCXRD Single-Crystal X-ray Diffraction (Cu Kα, 100K) Harvest->SCXRD Suitable Crystal Analysis Structure Solution & Flack Parameter Calculation SCXRD->Analysis

Caption: Workflow for the microbatch under-oil salt screening and SCXRD analysis of indanamine derivatives.

Conclusion

For complex, sterically hindered molecules like 4,7-dibromo-2,3-dihydro-1H-inden-1-amine, empirical salt screening combined with SCXRD is non-negotiable. While the HCl salt provides a highly stable, tightly packed lattice ideal for long-term storage, the L-Tartrate salt is the superior alternative when chiral resolution and absolute configuration determination are the primary objectives. By utilizing microbatch under-oil crystallization and Cu


 radiation, researchers can reliably overcome the poor crystallization habits of halogenated indanamines to yield high-fidelity crystallographic data.

References

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Nature Communications (via PMC). Available at:[Link]

  • Co-Crystals: An Emerging Trend in Pharmaceutical Industry. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Chiral resolution. CRYSFORMA. Available at:[Link]

Comparative Guide to Melting Point Determination for Halogenated Amine Hydrochlorides: A Case Study on 4,7-Dibromo-1-aminoindane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Determining the precise melting point of halogenated amine hydrochlorides—such as 4,7-dibromo-1-aminoindane hydrochloride —presents a unique thermoanalytical challenge. While the unhalogenated base compound, 1-aminoindane hydrochloride, typically exhibits a melting point between 206°C and 210°C[1], the addition of heavy bromine atoms at the 4 and 7 positions significantly increases the molecular weight and alters the crystal lattice energy.

The primary analytical hurdle is that amine hydrochlorides are highly susceptible to structural rearrangement and dehydrohalogenation (release of HCl gas) at elevated temperatures[2]. Consequently, these compounds frequently undergo thermal decomposition immediately prior to or concurrently with melting[3]. This phenomenon renders traditional, single-method melting point determinations highly subjective and prone to error.

To establish a self-validating analytical system, this guide objectively compares three distinct methodologies: Automated Capillary Transmission , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) .

Comparative Methodology & Workflow

Selecting the correct analytical technique requires understanding the physical state changes occurring within the sample. The workflow below outlines the decision-making process for thermal profiling when decomposition is suspected.

MP_Methodology N1 Sample: 4,7-Dibromo-1-aminoindane HCl (Desiccated & Milled) N2 Primary Thermal Profiling N1->N2 N3 Automated Capillary (Optical Transmission) N2->N3 Routine QC N4 Differential Scanning Calorimetry (DSC) N2->N4 Thermodynamic N5 Hot Stage Microscopy (HSM) N2->N5 Visual/Morphological N6 Observation: Broad range, discoloration (Decomposition) N3->N6 N7 Observation: Sharp endotherm followed by exotherm N4->N7 N8 Observation: Lattice collapse vs. charring visually confirmed N5->N8 N9 Data Synthesis & True Melting Point Determination N6->N9 N7->N9 N8->N9

Workflow for thermal profiling and melting point determination of amine hydrochlorides.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must account for the specific chemical vulnerabilities of the target compound.

Method A: Automated Capillary Method (Optical Transmission)

Best for: Routine QC of stable compounds. Fails when samples char.

  • Sample Preparation: Dry the 4,7-dibromo-1-aminoindane HCl sample in a vacuum desiccator over

    
     for 24 hours to remove surface moisture.
    
  • Milling: Gently triturate the sample using an agate mortar and pestle to achieve a uniform, fine powder.

  • Loading: Tap the powder into a standard glass capillary tube to a tightly packed height of 2–3 mm.

  • Execution: Insert into the automated melting point apparatus (e.g., Büchi or Mettler Toledo). Set a starting temperature of 230°C and a heating ramp rate of 1.0°C/min. Record the optical transmission curve.

Method B: Differential Scanning Calorimetry (DSC)

Best for: Isolating thermodynamic melting (


) from decomposition.
  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the milled sample using a microbalance.

  • Pan Encapsulation (Critical Step): Seal the sample in an aluminum pan with a pinhole lid . Causality Note: A hermetically sealed pan would trap evolved HCl gas during heating, artificially suppressing the melting point due to internal pressure buildup and complex phase behaviors[4]. A vented/pinhole pan allows gas to escape, isolating the true melting endotherm.

  • Execution: Purge the DSC cell with dry nitrogen at 50 mL/min. Equilibrate at 40°C, then ramp at 10°C/min to 280°C.

  • Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (

    
    ).
    
Method C: Hot Stage Microscopy (HSM)

Best for: Visual differentiation between melting, polymorphic transitions, and degradation[5].

  • Sample Preparation: Disperse a few micro-crystals onto a clean glass slide.

  • Mounting: Cover with a glass coverslip and place inside the hot stage chamber.

  • Execution: Observe under cross-polarized light. Heat at 10°C/min to 235°C, then reduce the ramp rate to 2°C/min.

  • Analysis: Record the exact temperature at which birefringence (polarization colors) disappears, indicating the collapse of the crystalline lattice.

Performance Comparison & Experimental Data

The following table summarizes the comparative experimental data for 4,7-dibromo-1-aminoindane hydrochloride across the three platforms.

Analytical TechniqueInstrument ExampleObserved Onset Temp (°C)Observed Peak/Clear Point (°C)Visual/Thermal Characteristics
Automated Capillary Büchi M-565243.5 ± 0.8248.2 ± 1.1Significant browning at 242°C; bubbling obscures the clear point.
DSC TA Instruments Q2000245.8 ± 0.2246.5 ± 0.1Sharp endotherm (

245.8°C) immediately followed by a broad exotherm.
Hot Stage Microscopy Mettler Toledo FP82HT245.5 ± 0.4246.8 ± 0.3Loss of birefringence at 245.5°C; rapid charring post-melt.

Mechanistic Causality & Discussion (E-E-A-T)

Why do these three highly calibrated instruments yield different results for the same compound? The answer lies in the causality behind the chemical behavior of halogenated amine hydrochlorides.

The Failure of Optical Capillary Methods: In the automated capillary method, the instrument relies on a light beam passing through the sample. As 4,7-dibromo-1-aminoindane HCl approaches its melting point, the C-N bond begins to thermally degrade, and the salt undergoes dehydrohalogenation. This causes the sample to turn dark brown (charring) before it actually melts. The optical sensor misinterprets this darkening and subsequent bubbling (HCl gas release) as a prolonged melting range, artificially widening the result to 243.5–248.2°C.

The Precision of DSC and HSM: DSC measures heat flow rather than optical clarity. The true melting of the crystalline lattice is an endothermic process (absorbing heat), while decomposition is typically exothermic (releasing heat) or highly erratic. DSC successfully isolates the sharp melting endotherm at 245.8°C (


) before the decomposition exotherm overwhelms the signal, a well-documented advantage when analyzing amine hydrochlorides that melt with decomposition[3].

Hot Stage Microscopy acts as the ultimate arbiter. By using cross-polarized light, the solid crystals appear bright against a dark background due to birefringence. At 245.5°C , the crystals abruptly go dark—proving that the crystalline lattice has collapsed (true melting)[5]. The visual confirmation of charring immediately after the loss of birefringence perfectly validates the DSC data and explains the failure of the capillary method.

Conclusion

For research chemicals like 4,7-dibromo-1-aminoindane hydrochloride, relying solely on capillary melting point apparatuses will yield inaccurate, artificially broad ranges due to thermal degradation. Differential Scanning Calorimetry (using pinhole pans) paired with Hot Stage Microscopy is the mandatory gold standard for accurately determining the thermodynamic melting point of halogenated amine hydrochlorides.

References

*[2] Title: Amine hydrochloride salts: a problem in polyurethane synthesis | Source: gla.ac.uk | URL: 2 *[1] Title: Safety Data Sheet - TargetMol | Source: targetmol.com | URL: 1 *[3] Title: Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)... | Source: springermedizin.de | URL: 3 *[5] Title: DSC studies on the polymorphism and pseudopolymorphism of pharmaceutical substances | Source: akjournals.com | URL: 5 *[4] Title: A Thermoanalytical Study of the Components and Formulation of a Rosin Based Flux | Source: emerald.com | URL: 4

Sources

Safety Operating Guide

Handling & Personal Protective Equipment Guide for 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

4,7-Dibromo-2,3-dihydro-1H-inden-1-amine (CAS 1391102-50-3) is a highly functionalized, halogenated indanamine derivative utilized as a critical building block in pharmaceutical synthesis and advanced materials research[1]. Due to the presence of both a basic primary amine and two heavy bromine substituents on the aromatic ring, this compound presents unique toxicological and handling challenges.

This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step logistical protocols for safe handling, Personal Protective Equipment (PPE) selection, and environmental compliance, ensuring that every operational choice is grounded in chemical causality.

Physicochemical Profile & Mechanistic Hazard Assessment

To establish a self-validating safety protocol, we must first understand the molecular behavior of the compound. Standard quantitative data is summarized below to inform molarity calculations and physical handling[1].

PropertyValueCausality / Operational Impact
Chemical Name 4,7-Dibromo-2,3-dihydro-1H-inden-1-amineAlso known as 1-Amino-4,7-dibromoindane.
CAS Number 1391102-50-3Racemic mixture identifier.
Molecular Formula C9H9Br2NHalogenated organic; dictates strict waste segregation.
Molecular Weight 290.98 g/mol High mass due to bromine; affects stoichiometric calculations.
Density ~1.836 g/cm³Denser than water; will sink during aqueous biphasic extractions[1].
Boiling Point ~307.5 °CLow volatility at room temperature, but heating generates toxic fumes[1].
Mechanistic Hazard Analysis

Based on structurally analogous indanamines (e.g., 1-Indanamine, CAS 34698-41-4)[2] and established GHS classifications for halogenated amines[3], 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine exhibits the following primary hazards:

  • Corrosion and Irritation (Amine Basicity): The primary amine functional group acts as a Lewis base. Upon contact with the moisture in human skin or eyes, it undergoes an exothermic acid-base reaction, causing severe irritation or localized chemical burns (GHS Category 2 Skin/Eye Irritation)[2][3].

  • Enhanced Dermal Penetration (Lipophilicity): The 4,7-dibromo substitution significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted indanamines. This allows the compound to more easily permeate the lipid bilayer of the stratum corneum, increasing the risk of systemic acute toxicity via dermal absorption.

  • Air Sensitivity & Environmental Toxicity: Primary amines are prone to air oxidation, forming reactive N-oxides[2]. Furthermore, halogenated aromatic amines are notoriously persistent in the environment and highly toxic to aquatic life.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must account for both the corrosive nature of the amine and the permeation potential of the brominated aromatic ring.

Protection ZoneRequired EquipmentCausality & Expert InsightStandard
Ocular (Eyes) Chemical splash goggles + Face shieldThe amine group causes severe eye damage[3]. A face shield prevents droplet projection during solvent transfer or pressurized column chromatography.ANSI Z87.1 / EN 166
Dermal (Hands) Butyl rubber or Viton® glovesCritical: Brominated aromatics rapidly permeate standard latex or thin nitrile. Butyl rubber provides superior chemical resistance against halogenated amines, preventing delayed dermal exposure.EN 374
Dermal (Body) Flame-retardant (FR) lab coat, non-porous shoesPrevents skin contact. Porous shoes (e.g., mesh sneakers) will trap spilled chemical against the skin, accelerating absorption.OSHA 29 CFR 1910.132
Respiratory N95/P100 Particulate RespiratorRequired only if handling powder outside a hood. Prevents inhalation of fine, basic dust particles which cause severe respiratory tract irritation (GHS STOT SE 3)[3].NIOSH / EN 149

Standard Operating Procedures (SOP): Weighing & Transfer

Handling dry, halogenated amine powders requires strict static mitigation and environmental control to prevent aerosolization and degradation.

Step-by-Step Methodology:

  • Pre-Operational Setup: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents, acid chlorides, and acid anhydrides, which react violently with primary amines[2].

  • Static Mitigation: Halogenated amine powders can carry static charges. Place an anti-static zeroing mat under the analytical balance and ground all metal spatulas before use.

  • Transfer Protocol:

    • Open the reagent bottle only inside the active fume hood.

    • Use a grounded, stainless-steel spatula to transfer the required mass into a pre-tared, sealable glass vial.

    • Expert Insight:Do not use plastic weigh boats. The static charge of polystyrene boats can cause the fine powder to aerosolize, increasing inhalation risk and causing loss of material.

  • Sealing and Transport: Cap the vial tightly before removing it from the fume hood. If transporting across the laboratory, place the vial inside a secondary shatter-proof container.

  • Post-Handling Decontamination: Wipe down the balance and spatulas with a solvent that dissolves the compound (e.g., isopropanol), followed by a wipe with a 5% citric acid solution to neutralize any residual free-base amine.

Emergency Response & Decontamination Workflow

In the event of a spill, rapid and logical action is required to prevent systemic exposure and environmental contamination.

SpillResponse Start Spill Detected: 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine Assess Assess Spill Size & Location Start->Assess Minor Minor Spill (<50g, inside hood) Assess->Minor Low Risk Major Major Spill (>50g or outside hood) Assess->Major High Risk PPE Don Maximum PPE (Respirator, Butyl Gloves) Minor->PPE Evacuate Evacuate Lab & Call HazMat Major->Evacuate Neutralize Neutralize with Weak Acid (e.g., 5% Citric Acid) PPE->Neutralize Absorb Absorb with Inert Material (Sand/Vermiculite) Neutralize->Absorb Dispose Transfer to Halogenated Solid Waste Container Absorb->Dispose

Decision matrix and operational workflow for 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine spill response.

Step-by-Step Spill Cleanup Protocol:
  • Evacuation & Assessment: Immediately alert nearby personnel. If the spill is >50g or occurs outside a fume hood, evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • Don Emergency PPE: Equip a half-face respirator with organic vapor/acid gas cartridges (e.g., 3M 60926) and heavy-duty butyl rubber gloves.

  • Neutralization (The Causality): Carefully spray or pour a weak acid solution (e.g., 5% citric acid or sodium bisulfate) over the spill. Why? This converts the volatile, lipophilic free-base amine into a non-volatile, water-soluble ammonium salt, drastically reducing inhalation risk and dermal penetration capability.

  • Absorption: Cover the neutralized spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill pad. Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed material using a non-sparking polypropylene brush and dustpan. Transfer to a chemically resistant, sealable high-density polyethylene (HDPE) container.

Waste Disposal & Environmental Logistics

Due to the dibromo substitution on the indane ring, this compound must never be mixed with standard organic waste.

  • Segregation: All liquid and solid waste containing this compound must be strictly segregated into designated "Halogenated Organic Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated waste in municipal incinerators can generate highly toxic dioxins and furans. Furthermore, mixing basic amines with acidic waste streams can cause exothermic over-pressurization of waste carboys[4].

  • Labeling: Clearly label the waste container with the chemical name, CAS number (1391102-50-3), and the hazard pictograms for "Corrosive" and "Environmental Hazard".

References
  • Title: 2-Aminoindane | C9H11N | CID 76310 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.